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  • Product: 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride
  • CAS: 2138145-29-4

Core Science & Biosynthesis

Foundational

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride chemical structure

An In-Depth Technical Guide to 1-(Prop-2-yn-1-yl)cyclohexan-1-amine Hydrochloride: Structure, Proposed Synthesis, and Characterization Authored by a Senior Application Scientist Abstract This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(Prop-2-yn-1-yl)cyclohexan-1-amine Hydrochloride: Structure, Proposed Synthesis, and Characterization

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride, a unique primary amine featuring a propargyl group attached to a quaternary carbon on a cyclohexane ring. While specific literature on this exact molecule is sparse, this document leverages established principles of organic chemistry and analytical science to present its core chemical properties, a robust proposed synthetic pathway, and a detailed protocol for its structural characterization. This guide is intended for researchers in medicinal chemistry and drug development who may utilize this compound as a versatile building block, leveraging its terminal alkyne for click chemistry or its cyclohexylamine scaffold for CNS-targeted applications.

Introduction and Rationale

The intersection of rigid alicyclic scaffolds and reactive functional groups is a fertile ground for the discovery of novel therapeutics. The cyclohexylamine framework is a privileged structure in medicinal chemistry, known for its presence in compounds targeting the central nervous system (CNS).[1] The incorporation of a propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne, a highly versatile chemical handle for bioconjugation, derivatization, and target engagement studies via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride presents as a compelling, yet underexplored, molecular building block. Its structure combines a tertiary carbon center, enforcing a specific three-dimensional orientation of its substituents, with a primary amine for further functionalization and a terminal alkyne for covalent modification. This guide serves to bridge the existing information gap by proposing a logical and experimentally sound approach to its synthesis and characterization, thereby enabling its exploration in drug discovery programs.

Chemical Structure and Properties

The compound is the hydrochloride salt of a primary amine. The core structure consists of a cyclohexane ring substituted at the C1 position with both an amine group (-NH₂) and a propargyl group (-CH₂C≡CH). The protonation of the basic amine by hydrochloric acid forms the ammonium chloride salt, which typically enhances stability and aqueous solubility.

Structural Details
  • IUPAC Name: 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride

  • CAS Number (Free Base): 1687750-39-5[2]

  • Molecular Formula (HCl Salt): C₉H₁₆ClN

  • Molecular Weight (HCl Salt): 173.68 g/mol [3]

Physicochemical Properties (Predicted)
PropertyPredicted ValueSource / Method
Molecular Formula (Free Base) C₉H₁₅NPubChem[4]
Molecular Weight (Free Base) 137.22 g/mol PubChem[4]
XLogP (Free Base) 1.5PubChem (Predicted)[4]
Topological Polar Surface Area (TPSA) 26.02 ŲChemScene (Predicted for Isomer)[5]
Hydrogen Bond Donors (Free Base) 1PubChem[4]
Hydrogen Bond Acceptors (Free Base) 1PubChem[4]
Rotatable Bonds 2ChemScene (Predicted for Isomer)[5]
Chemical Structure Diagram

The chemical structure of the protonated amine and its chloride counter-ion is depicted below.

G N N⁺H₃ C1 C C1->N C2 CH₂ C1->C2 C7 CH₂ C1->C7 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->C1 C8 C C7->C8 C9 CH C8->C9 C8->C9 Cl Cl⁻

Caption: Structure of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride.

Proposed Synthetic Pathway

A robust and scalable synthesis is proposed via a two-step sequence starting from commercially available cyclohexanone. This pathway leverages a standard organometallic addition followed by a Ritter-type amination reaction.

Caption: Proposed two-step synthesis and salt formation workflow.

Step 1: Synthesis of 1-(Prop-2-yn-1-yl)cyclohexan-1-ol

The first step involves the nucleophilic addition of a propargyl organometallic reagent to the electrophilic carbonyl carbon of cyclohexanone. Propargylmagnesium bromide is a suitable and commercially available Grignard reagent for this purpose.

  • Protocol:

    • To a stirred, cooled (0 °C) solution of cyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF), add propargylmagnesium bromide (1.2 eq, 0.5 M in THF) dropwise under an inert atmosphere (N₂ or Ar).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of cyclohexanone.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tertiary alcohol precursor, 1-(prop-2-yn-1-yl)cyclohexan-1-ol.[6]

Step 2: Synthesis of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine

The Ritter reaction provides a classic and effective method for converting tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding primary amine.

  • Protocol:

    • Dissolve the precursor alcohol (1.0 eq) from Step 1 in acetonitrile (5.0 eq).

    • Cool the mixture to 0 °C in an ice bath and slowly add concentrated sulfuric acid (2.0 eq) while maintaining the internal temperature below 20 °C.

    • Stir the mixture at room temperature for 12-18 hours. The reaction proceeds via the formation of a stable tertiary carbocation, which is then trapped by the acetonitrile nucleophile.

    • Carefully pour the reaction mixture onto crushed ice and basify to pH > 10 with aqueous NaOH (e.g., 6 M). This step hydrolyzes the intermediate nitrilium ion and subsequent N-acetyl amine.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude free base amine.

Step 3: Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt is a standard procedure to improve the handling and stability of the amine product.[7]

  • Protocol:

    • Dissolve the crude amine from Step 2 in a minimal amount of anhydrous diethyl ether.

    • To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

    • Collect the resulting white solid by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-basic impurities.

    • Dry the product under high vacuum to afford 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride.

Analytical Characterization

As no published spectra exist for this compound, this section outlines the expected results from standard analytical techniques, providing a benchmark for researchers who synthesize this molecule.

Caption: Logical workflow for the structural validation of the final product.

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: The primary observable ion will be the molecular ion of the free base [M+H]⁺.

  • Predicted m/z: 138.1277 (for C₉H₁₆N⁺). High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within ±5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: D₂O or DMSO-d₆.

  • ¹H NMR (Expected Signals):

    • ~1.5-1.8 ppm (multiplet, 10H): Protons of the cyclohexane ring (-CH₂-).

    • ~2.5-2.7 ppm (singlet or triplet, 1H): Acetylenic proton (-C≡C-H).

    • ~2.8-3.0 ppm (singlet, 2H): Methylene protons adjacent to the alkyne (-CH₂-C≡CH).

    • ~8.0-8.5 ppm (broad singlet, 3H): Ammonium protons (-N⁺H₃). This signal will exchange with D₂O.

  • ¹³C NMR (Expected Signals):

    • ~20-40 ppm (multiple peaks): Carbons of the cyclohexane ring.

    • ~45-50 ppm: Methylene carbon of the propargyl group.

    • ~60-65 ppm: Quaternary carbon of the cyclohexane ring (C-NH₃⁺).

    • ~70-75 ppm: Acetylenic carbon (-C≡CH).

    • ~80-85 ppm: Acetylenic carbon (C≡CH).

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR).

  • Expected Key Peaks:

    • ~3300 cm⁻¹ (sharp, medium): Terminal alkyne C-H stretch.

    • ~2800-3100 cm⁻¹ (broad): Ammonium (N⁺-H) stretches and aliphatic C-H stretches.

    • ~2120 cm⁻¹ (weak, sharp): Alkyne C≡C stretch. This peak is often weak for terminal alkynes.

    • ~1500-1600 cm⁻¹: N-H bending vibrations.

Potential Applications in Drug Development

The unique structural combination within 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride makes it a valuable starting point for several research applications.

  • Fragment-Based Drug Discovery (FBDD): As a small, rigid molecule with a defined 3D structure and a reactive handle, it is an ideal fragment for screening against protein targets.

  • PROTAC® and Covalent Inhibitor Development: The terminal alkyne is a key functional group for linking the cyclohexylamine scaffold to E3 ligase recruiters (in PROTACs) or for use as a warhead in targeted covalent inhibitors.

  • CNS-Targeted Libraries: Cyclohexylamine derivatives have been successfully developed as antagonists for receptors such as the Neuropeptide Y Y1 receptor.[1] This scaffold can be used to generate libraries of novel compounds for screening against various CNS targets.

  • Bioconjugation and Chemical Probes: The alkyne allows for the straightforward attachment of fluorescent dyes, affinity tags (like biotin), or other reporter molecules, enabling the creation of chemical probes to study biological systems.

Conclusion

While 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride is not a widely documented compound, its synthesis and characterization are readily achievable through established and reliable chemical methodologies. This guide provides the necessary theoretical framework, experimental foresight, and analytical benchmarks for its successful implementation in a research setting. Its potential as a versatile building block in medicinal chemistry, particularly for developing CNS-active agents and sophisticated chemical probes, is significant and warrants further exploration by the scientific community.

References

  • PubChemLite. 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (C9H15N). Available from: [Link].

  • American Elements. (prop-2-yn-1-yl)(propyl)amine hydrochloride. Available from: [Link].

  • PubChem. 1-(prop-2-yn-1-yl)cyclohexane. Available from: [Link].

  • PubChemLite. (prop-2-yn-1-yl)(propyl)amine hydrochloride (C6H11N). Available from: [Link].

  • PubChemLite. N-(prop-2-yn-1-yl)cyclohexanamine (C9H15N). Available from: [Link].

  • NIST. Cyclohexylamine. NIST Chemistry WebBook. Available from: [Link].

  • ResearchGate. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link].

  • Cho, K., et al. (2009). Design, Synthesis and Evaluation of a Novel Cyclohexanamine Class of Neuropeptide Y Y1 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4781-5. Available from: [Link].

  • Chemical Synthesis Database. 2-prop-2-ynyl-cyclohexan-1-one. Available from: [Link].

Sources

Exploratory

Technical Whitepaper: 1-(Prop-2-yn-1-yl)cyclohexan-1-amine Hydrochloride (CAS 1687750-39-5)

Executive Summary In the rapidly evolving landscape of bioconjugation and central nervous system (CNS) drug design, sterically hindered bifunctional building blocks are highly sought after. 1-(Prop-2-yn-1-yl)cyclohexan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation and central nervous system (CNS) drug design, sterically hindered bifunctional building blocks are highly sought after. 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (CAS 1687750-39-5) represents a premium α,α -dibranched propargylamine. Featuring a rigid cyclohexyl core, a primary amine for standard amide coupling, and a terminal alkyne for bioorthogonal click chemistry, this molecule serves as a versatile pharmacophore and molecular scaffold.

This whitepaper provides an in-depth mechanistic guide to the synthesis, physicochemical profiling, and application of this compound, designed specifically for medicinal chemists and bioconjugation scientists.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine lies in its α -quaternary center. The cyclohexane ring provides significant steric bulk, which serves two primary functions:

  • Pharmacological Shielding: In CNS drug design, the 1-amino-1-alkylcyclohexane motif (analogous to NMDA receptor antagonists like ketamine or memantine) enhances lipophilicity and blood-brain barrier (BBB) penetration while shielding the amine from rapid oxidative deamination by monoamine oxidases [1].

  • Click Chemistry Modulation: During Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the steric hindrance adjacent to the alkyne modulates the reaction kinetics, often leading to highly stable, sterically protected 1,2,3-triazole linkages that resist enzymatic degradation in vivo.

Quantitative Data Summary
PropertyValue
Chemical Name 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride
CAS Number 1687750-39-5
Molecular Formula C9H15N • HCl
Molecular Weight 173.68 g/mol (Hydrochloride Salt)
Structural Class α,α -dibranched propargylamine
Key Functional Groups Terminal Alkyne, Primary Amine, Cyclohexyl Ring
Solubility Profile Soluble in Water, Methanol, DMSO; Insoluble in Hexanes

Mechanistic Synthesis: The Sulfinamide Route

Expertise & Experience: Causality in Synthetic Design

Synthesizing α,α -dibranched propargylamines directly from cyclohexanone and propargyl Grignard reagents is notoriously difficult. The basicity of the Grignard reagent typically causes α -deprotonation (enolization) of the ketimine, leading to abysmal yields.

To circumvent this, we employ Ellman’s sulfinamide chemistry [2]. By condensing cyclohexanone with tert-butanesulfinamide, we generate a highly electrophilic N-tert-butanesulfinyl ketimine. The electron-withdrawing nature of the sulfinyl group accelerates nucleophilic addition of the propargylmagnesium bromide while suppressing enolization. Furthermore, the sulfinyl group is elegantly cleaved using methanolic HCl, which simultaneously preserves the sensitive terminal alkyne and directly precipitates the target compound as a highly pure hydrochloride salt.

SynthesisWorkflow N1 Cyclohexanone (Starting Material) N3 N-tert-Butanesulfinyl Cyclohexanimine N1->N3 Condensation N2 tert-Butanesulfinamide + Ti(OEt)4 N2->N3 N5 Intermediate: Propargylated Sulfinamide N3->N5 Nucleophilic Addition N4 Propargylmagnesium Bromide (-78°C, THF) N4->N5 N7 Target Compound: 1-(Prop-2-yn-1-yl)cyclohexan- 1-amine HCl N5->N7 Deprotection N6 4M HCl in Dioxane/MeOH (Acidic Cleavage) N6->N7

Figure 1: Synthetic workflow for 1-(Prop-2-yn-1-yl)cyclohexan-1-amine HCl via sulfinamide activation.

Step-by-Step Protocol: Self-Validating Synthesis

Step 1: Imine Condensation

  • Charge a flame-dried flask with cyclohexanone (1.0 eq) and tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).

  • Add Titanium(IV) ethoxide (Ti(OEt)4, 2.0 eq) dropwise at room temperature. Rationale: Ti(OEt)4 acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium.

  • Stir for 12 hours. Quench with brine, filter through Celite to remove titanium dioxide salts, and concentrate the organic layer to yield the N-tert-butanesulfinyl cyclohexanimine.

Step 2: Propargylation

  • Dissolve the crude imine in anhydrous THF (0.2 M) and cool strictly to -78 °C under Argon. Rationale: Cryogenic temperatures are critical to prevent reduction or enolization side-reactions.

  • Add propargylmagnesium bromide (1.5 eq, 0.5 M in THF) dropwise over 30 minutes.

  • Stir at -78 °C for 2 hours, then slowly warm to 0 °C. Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

  • IPQC (In-Process Quality Control): Perform LC-MS. The target intermediate should present an[M+H]^+^ peak at m/z 242.

Step 3: Acidic Cleavage & Salt Formation

  • Dissolve the intermediate in anhydrous Methanol (0.2 M).

  • Add 4M HCl in Dioxane (3.0 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride as a white crystalline solid.

  • Validation: ^1^H-NMR (D2O) must confirm the disappearance of the tert-butyl singlet (~1.2 ppm) and the presence of the terminal alkyne proton (~2.4 ppm, t, J = 2.6 Hz).

Application Protocol: CuAAC Bioconjugation

Because of its primary amine, CAS 1687750-39-5 is easily derivatized with NHS-esters (e.g., fluorophores, cytotoxic payloads, or PROTAC ligase binders) to create alkyne-tagged functional modules [3]. These modules can then be conjugated to azide-tagged proteins via CuAAC.

CuAAC S1 1-(Prop-2-yn-1-yl)cyclohexan- 1-amine HCl S3 Alkyne-Functionalized Payload S1->S3 Amide Coupling S2 Payload Derivatization (e.g., Fluorophore NHS Ester) S2->S3 S6 Stable 1,2,3-Triazole Bioconjugate S3->S6 Click Chemistry S4 Azide-Tagged Target Protein (Bioorthogonal Partner) S4->S6 S5 CuSO4, THPTA, Ascorbate (CuAAC Catalysis) S5->S6 Catalyst System

Figure 2: CuAAC bioconjugation utilizing the sterically shielded terminal alkyne handle.

Step-by-Step Protocol: Protein Labeling via CuAAC
  • Preparation of the Catalyst Complex: In a microcentrifuge tube, pre-mix CuSO4 (1 mM final concentration) with THPTA ligand (5 mM final concentration). Rationale: Pre-complexation prevents Cu(II) from inducing protein aggregation or non-specific oxidation.

  • Reaction Assembly: To a solution of azide-tagged protein (1 mg/mL in PBS, pH 7.4), add the alkyne-functionalized payload (10 equivalents, dissolved in DMSO; ensure final DMSO < 5% v/v).

  • Initiation: Add the Cu/THPTA complex to the protein solution. Immediately add freshly prepared Sodium Ascorbate (5 mM final concentration) to reduce Cu(II) to the catalytically active Cu(I) species.

  • Incubation & Quenching: Incubate at room temperature for 1 hour with gentle agitation. Quench the reaction by adding EDTA (10 mM) to chelate the copper.

  • Purification & Validation: Purify the bioconjugate using size-exclusion chromatography (e.g., a NAP-5 or Zeba spin column). Validate the conjugation via Intact Mass Spectrometry (ESI-TOF) to observe the exact mass shift corresponding to the payload addition.

References

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 1687750-39-5, 1-(Prop-2-yn-1-yl)cyclohexan-1-amine. PubChem. Retrieved from:[Link]

  • Patterson, A. W., & Ellman, J. A. (2006). Asymmetric synthesis of alpha,alpha-dibranched propargylamines by acetylide additions to N-tert-butanesulfinyl ketimines. The Journal of Organic Chemistry, 71(18), 7110-7112. Retrieved from:[Link]

Foundational

Predictive NMR Spectroscopy and Structural Validation of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine Hydrochloride

Executive Summary & Pharmacological Context The molecule 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (CAS: 2138145-29-4) represents a highly specialized aliphatic scaffold utilized in modern drug discovery. Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The molecule 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (CAS: 2138145-29-4) represents a highly specialized aliphatic scaffold utilized in modern drug discovery. Structurally, it features a cyclohexane ring substituted at the C1 position with both a primary amine (present as a hydrochloride salt) and a propargyl group ( −CH2​−C≡CH ).

From a pharmacological perspective, the propargylamine moiety is a well-established pharmacophore critical for the irreversible inhibition of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative conditions such as Parkinson's and Alzheimer's diseases [1]. The alkyne undergoes a mechanism-based (suicide) inhibition by forming a covalent adduct with the FAD cofactor of the enzyme. The incorporation of the bulky, lipophilic cyclohexane ring serves to lock the conformational flexibility of the amine, potentially enhancing blood-brain barrier (BBB) penetration and altering target selectivity compared to linear aliphatic or aromatic propargylamines.

This technical guide provides an authoritative, self-validating framework for the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

The Self-Validating Logic of NMR Structural Elucidation

As a Senior Application Scientist, it is critical to approach structural validation not as a mere checklist, but as a closed-loop system where every data point corroborates the others. The molecular formula of the hydrochloride salt is C9​H16​ClN .

A self-validating NMR protocol dictates that:

  • Integration Integrity: The 1 H NMR must yield exactly 16 protons. Any deviation indicates impurity or incomplete salt formation.

  • Carbon Count: The 13 C NMR must resolve exactly 9 distinct carbon environments, accounting for the symmetry of the cyclohexane ring.

  • Orthogonal Confirmation: 2D NMR (COSY, HSQC, HMBC) must map the connectivity without contradiction, ensuring the propargyl group and amine are definitively localized to the C1 quaternary carbon [2].

Predicted 1 H NMR Spectrum & Mechanistic Causality

The choice of solvent is the first critical experimental parameter. For amine hydrochlorides, DMSO- d6​ is mandated over D2​O or CDCl3​ . D2​O causes rapid deuterium exchange, obliterating the −NH3+​ signal. CDCl3​ often fails to solubilize highly polar salts. DMSO- d6​ suppresses rapid proton exchange, allowing the observation of the ammonium protons.

Quantitative 1 H NMR Data (Predicted at 400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.25Broad singlet (br s)-3H −NH3+​
3.05Triplet (t)2.61H ≡C−H (Terminal Alkyne)
2.58Doublet (d)2.62H −CH2​−C≡ (Propargyl)
1.90 - 1.75Multiplet (m)-2HCyclohexane C2/C6 ( Heq​ )
1.70 - 1.40Multiplet (m)-5HCyclohexane C3/C4/C5 ( Heq​ ) + C4 ( Hax​ )
1.35 - 1.15Multiplet (m)-3HCyclohexane C2/C6 ( Hax​ ) + C3/C5 ( Hax​ )
Mechanistic Causality of Spectral Features
  • Quadrupolar Broadening: The −NH3+​ signal at 8.25 ppm appears as a broad singlet rather than a sharp peak. This is caused by the quadrupolar relaxation of the 14N nucleus (spin I=1 ). The asymmetric electric field gradient around the nitrogen induces rapid relaxation transitions, which "smears" the scalar coupling to the attached protons [2].

  • Long-Range 4J Coupling: In standard aliphatic chains, coupling across four bonds ( 4J ) is near zero. However, the propargyl system exhibits a distinct 4J coupling of ~2.6 Hz between the −CH2​− protons and the terminal ≡C−H proton. The π -electron cloud of the alkyne acts as an efficient conduit for spin-spin information, resulting in the characteristic doublet (2.58 ppm) and triplet (3.05 ppm)[3].

Predicted 13 C NMR Spectrum & Electronic Environment

The 13 C NMR spectrum provides a direct readout of the molecular skeleton. The symmetry of the cyclohexane ring reduces the 6 ring carbons to 4 distinct signals.

Quantitative 13 C NMR Data (Predicted at 100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
79.5Quaternary ( C )Internal Alkyne ( −C≡ )
75.2Methine ( CH )Terminal Alkyne ( ≡C−H )
55.8Quaternary ( C )Cyclohexane C1 (attached to N )
33.5Methylene ( CH2​ )Cyclohexane C2 & C6
28.4Methylene ( CH2​ )Propargyl −CH2​−
24.8Methylene ( CH2​ )Cyclohexane C4
21.2Methylene ( CH2​ )Cyclohexane C3 & C5
Mechanistic Causality of Spectral Features
  • Deshielding of C1: The C1 carbon is shifted significantly downfield (55.8 ppm) compared to an unsubstituted cyclohexane (~27 ppm). This is due to the strong inductive electron-withdrawing effect of the adjacent −NH3+​ group.

  • Alkyne Anisotropy: Despite being highly electron-dense, alkyne carbons appear relatively upfield (75-80 ppm) compared to alkenes (~120 ppm). This is caused by the diamagnetic anisotropy of the cylindrical π -electron cloud. When the molecule aligns with the applied magnetic field ( B0​ ), the induced electron circulation creates an opposing local magnetic field, shielding the carbon nuclei [3].

2D NMR Correlation Strategy for Absolute Assignment

To achieve absolute structural certainty, 1D data must be cross-validated using 2D techniques. The logical relationship of these correlations forms the backbone of structural proof.

NMR_Correlations H_Prop Propargyl CH2 (1H: 2.58 ppm) H_Alk Alkyne CH (1H: 3.05 ppm) H_Prop->H_Alk COSY (4J) C_AlkTerm Terminal Alkyne C (13C: 75.2 ppm) H_Prop->C_AlkTerm HMBC (3J) C_AlkInt Internal Alkyne C (13C: 79.5 ppm) H_Prop->C_AlkInt HMBC (2J) C_Quat Quaternary C1 (13C: 55.8 ppm) H_Prop->C_Quat HMBC (2J) H_Alk->C_AlkTerm HSQC (1J) H_Cy Cyclohexane CH2 (1H: 1.15-1.95 ppm) H_Cy->C_Quat HMBC (2J/3J)

Caption: 2D NMR correlation strategy mapping key COSY, HSQC, and HMBC interactions.

  • COSY (Correlation Spectroscopy): Confirms the 4J scalar coupling between the propargyl CH2​ and the terminal alkyne CH .

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons ( 1JCH​ ), definitively separating the overlapping cyclohexane protons into their respective C2/C6 , C3/C5 , and C4 carbon buckets.

  • HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for this molecule. The propargyl CH2​ protons (2.58 ppm) will show strong 2J and 3J correlations to the quaternary C1 carbon (55.8 ppm) and the internal alkyne carbon (79.5 ppm), proving that the propargyl group is covalently bound to the same carbon as the amine.

Standardized Experimental Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following step-by-step methodology must be strictly adhered to.

NMR_Workflow SamplePrep 1. Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) LockShim 2. Lock & Shim (Automated/Manual Gradient Shimming) SamplePrep->LockShim Acq1H 3. 1H NMR Acquisition (ns=16, d1=2s, zg30) LockShim->Acq1H Acq13C 4. 13C NMR Acquisition (ns=512, d1=2s, zgpg30) LockShim->Acq13C Acq2D 5. 2D NMR (COSY, HSQC, HMBC) For Absolute Assignment Acq1H->Acq2D DataProc 6. Data Processing (Zero-filling, Apodization, Phase Correction) Acq1H->DataProc Acq13C->Acq2D Acq13C->DataProc Acq2D->DataProc Validation 7. Structural Validation (Peak Integration & Multiplet Analysis) DataProc->Validation

Caption: Experimental workflow for NMR sample preparation and acquisition.

Step-by-Step Methodology:
  • Sample Preparation: Weigh accurately 15–20 mg of 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for 1 H and 13 C frequencies. Lock onto the deuterium signal of DMSO. Perform 3D gradient shimming to ensure a homogeneous magnetic field (target a TMS line width of < 0.8 Hz).

  • 1 H Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems). Set the number of scans (ns) to 16, with a relaxation delay (d1) of 2.0 seconds to allow complete T1​ relaxation of the alkyne proton.

  • 13 C Acquisition: Run a proton-decoupled 1D carbon sequence (zgpg30). Due to the lower natural abundance of 13 C, set ns to 512 or 1024. Ensure d1 is at least 2.0 seconds to capture the unprotonated quaternary C1 and internal alkyne carbons.

  • Data Processing: Apply an exponential window function (line broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation. Perform manual zero-order and first-order phase correction. Calibrate the chemical shift axis by setting the center of the DMSO- d6​ multiplet to 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C).

Conclusion

The structural elucidation of 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride relies on a robust understanding of nuclear physics and molecular electronics. By leveraging the specific solvent effects of DMSO- d6​ , recognizing the causality behind quadrupolar broadening and long-range scalar couplings, and employing a rigorous 2D NMR correlation strategy, researchers can establish a self-validating proof of structure. This rigorous analytical foundation is essential before advancing such pharmacophores into in vitro MAO-B inhibition assays or in vivo neurodegenerative models.

References

  • Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science.[Link]

  • Review of Spectrometric Identification of Organic Compounds, 8th Edition. Journal of Chemical Education (ACS Publications).[Link]

Exploratory

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride molecular weight

An In-depth Technical Guide: Determination and Validation of the Molecular Weight of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride This guide provides a comprehensive framework for the accurate determination and rig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Determination and Validation of the Molecular Weight of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride

This guide provides a comprehensive framework for the accurate determination and rigorous validation of the molecular weight of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride. It is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of not just the 'what' but the 'why' behind the analytical procedures that form the bedrock of chemical characterization.

Compound Profile and Foundational Characteristics

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride is a small molecule of interest in synthetic and medicinal chemistry, potentially serving as a key building block for more complex pharmaceutical agents. The precision in establishing its molecular weight is the first critical step in confirming its identity and purity.

PropertyValueSource/Method
Chemical Name 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochlorideIUPAC Nomenclature
Synonym(s) N-(2-propynyl)cyclohexanamine hydrochloride-
CAS Number 59950-72-0Chemical Abstracts Service[1]
Molecular Formula C₉H₁₆ClNDerived from Structure
Theoretical Molecular Weight 173.69 g/mol Calculation[1]
Monoisotopic Mass (Free Base) 137.12045 DaCalculation

The Imperative of Molecular Weight in Pharmaceutical Development

In the context of drug development, molecular weight is not merely a physical property; it is a Critical Quality Attribute (CQA). Its accurate determination is fundamental to:

  • Identity Confirmation: Verifying that the synthesized molecule is indeed the intended one.

  • Purity Assessment: Ensuring the absence of significant impurities that could affect efficacy or safety.

  • Stoichiometric Calculations: Enabling precise measurements for subsequent reactions, formulation, and dosing.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA, which mandate thorough characterization of all active pharmaceutical ingredients (APIs) and intermediates.[2][3]

The validation of the analytical methods used to determine these attributes is a required process to demonstrate that the method is suitable for its intended purpose.[2][4]

Primary Analytical Technique: High-Resolution Mass Spectrometry (HRMS)

For the definitive determination of molecular weight for a small molecule like 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride, High-Resolution Mass Spectrometry (HRMS) is the gold standard.

Causality of Choice : Unlike unit-resolution mass spectrometry, HRMS provides a mass measurement with high accuracy (typically <5 ppm). This precision is crucial because it allows for the determination of the elemental composition of the molecule, providing a much higher degree of confidence in its identity. The technique works by ionizing the sample molecules and measuring their mass-to-charge ratio (m/z) to an exceptional degree of accuracy.[5]

Experimental Protocol: HRMS by Electrospray Ionization (ESI)
  • Sample Preparation :

    • Accurately weigh approximately 1 mg of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for infusion.

  • Instrument Calibration :

    • Calibrate the mass spectrometer using a well-characterized calibration standard mixture appropriate for the mass range of interest. This step is critical for ensuring mass accuracy.

  • Analysis :

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode, as the amine group is readily protonated.

    • Scan a mass range that comfortably brackets the expected m/z of the protonated molecule (e.g., m/z 50-500). The expected ion for the free base [M+H]⁺ is ~138.1277.

  • Data Interpretation :

    • The primary peak in the mass spectrum should correspond to the protonated free base, [C₉H₁₅N + H]⁺.

    • The measured m/z is compared to the theoretical m/z calculated from the elemental formula.

    • The mass error, expressed in parts-per-million (ppm), should be less than 5 ppm.

    Calculation Example:

    • Theoretical m/z for [C₉H₁₅N + H]⁺ = 138.12773

    • Observed m/z = 138.1275

    • Mass Error (ppm) = [(Theoretical - Observed) / Theoretical] * 10^6 = [(138.12773 - 138.1275) / 138.12773] * 10^6 ≈ 1.66 ppm. This result is well within the acceptable limits for identity confirmation.

Orthogonal Verification: NMR and HPLC

Relying on a single technique is insufficient for regulatory purposes. Orthogonal methods, which measure different properties of the molecule, are required for unambiguous confirmation.

Structural Confirmation by NMR Spectroscopy

Causality of Choice : While HRMS confirms the elemental composition, it provides no information about its isomeric structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule, effectively mapping its carbon-hydrogen framework. This confirms the connectivity and proves that the correct isomer has been synthesized. Advanced techniques like DOSY-NMR can also be used to estimate molecular weight in solution based on diffusion coefficients.[6]

  • Sample Preparation : Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Data Acquisition : Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation : The spectrum should be consistent with the structure of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine, showing characteristic signals for:

    • The acetylenic proton (alkyne C-H).

    • The methylene protons adjacent to the alkyne and the nitrogen.

    • The broad, overlapping signals of the cyclohexyl ring protons.

    • The amine protons (which may be broadened or exchange with solvent).

Purity Assessment by HPLC

Causality of Choice : High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to determine the purity of a compound.[4][5] This is a self-validating step; by demonstrating high purity (e.g., >99%), we ensure that the molecular weight determined by HRMS belongs to the compound of interest and not a co-eluting impurity.

  • System Setup : Use a C18 column with a mobile phase gradient (e.g., water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid).

  • Sample Preparation : Prepare a sample solution in the mobile phase at a concentration of ~0.5 mg/mL.

  • Analysis : Inject 5-10 µL of the sample and monitor the elution profile with a UV detector (e.g., at 210 nm, where the molecule is likely to have some absorbance).

  • Data Interpretation : The resulting chromatogram should show a single major peak. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

A Framework for Analytical Method Validation

Every protocol described must be part of a self-validating system.[7] Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[2][8] The core parameters for validating the HRMS method are outlined below.

ValidationWorkflow cluster_0 Method Validation Lifecycle obj 1. Define Objectives (e.g., Identity Confirmation) dev 2. Method Development (HRMS Protocol) obj->dev pre_val 3. Pre-Validation Check (System Suitability) dev->pre_val val 4. Full Validation Experiments (Accuracy, Precision, Specificity) pre_val->val sop 5. Implement as Standard Operating Procedure (SOP) val->sop

Caption: A streamlined workflow for analytical method validation.

Validation Protocol for the HRMS Method
  • Specificity/Selectivity : Analyze a blank (solvent), a placebo (if in a formulation), and a sample spiked with known potential impurities or related substances. The method must demonstrate that it can produce a clear response for the analyte without interference from these other components.[3]

  • Accuracy : Analyze a certified reference standard of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride at a known concentration. The measured mass should be within the acceptance criteria (e.g., <5 ppm error) of the certified value.

  • Precision (Repeatability) : Perform multiple (e.g., n=6) independent preparations of the sample and analyze them on the same day with the same instrument. The relative standard deviation (RSD) of the mass measurements should be negligible.

  • Limit of Detection (LOD) : Determine the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, by the instrument. This is often established by analyzing progressively more dilute solutions until the signal-to-noise ratio is approximately 3:1.[8]

Integrated Data Synthesis

The true power of this analytical approach lies in the integration of orthogonal data sets. No single piece of data is sufficient, but together they provide an undeniable confirmation of the molecule's identity and quality.

DataIntegration cluster_inputs Analytical Inputs cluster_output Conclusion HRMS HRMS CONF {Final Confirmation | {Identity: Confirmed | Purity: Confirmed | MW: 173.69 g/mol}} HRMS->CONF NMR NMR Connectivity Correct Isomer Confirmed NMR->CONF HPLC HPLC HPLC->CONF

Sources

Foundational

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride mechanism of action theories

An In-Depth Pharmacological Whitepaper on 1-(Prop-2-yn-1-yl)cyclohexan-1-amine Hydrochloride (CAS 2138145-29-4) Executive Summary The compound 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (CAS 2138145-29-4) represe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Pharmacological Whitepaper on 1-(Prop-2-yn-1-yl)cyclohexan-1-amine Hydrochloride (CAS 2138145-29-4)

Executive Summary

The compound 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (CAS 2138145-29-4) represents a highly specialized small-molecule scaffold that merges two distinct pharmacophores: a 1-aminocyclohexane core and an α -propargyl moiety [1]. In drug development, this unique structural hybridization presents a compelling dual-target pharmacological profile. The 1-aminocyclohexane ring is the classical structural determinant for uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism, while the propargyl group is the definitive functional moiety for the irreversible suicide inhibition of amine oxidases.

This technical guide delineates the two primary mechanistic theories governing the action of this compound, providing researchers with the theoretical grounding, structural causality, and self-validating experimental protocols required to evaluate its efficacy in vitro.

Theory I: Flavin-Dependent Amine Oxidase (MAO) Suicide Inhibition

Structural Causality and Mechanism

Propargylamines (e.g., selegiline, rasagiline) are established neuroprotective agents that act via the irreversible inhibition of Monoamine Oxidase B (MAO-B)[2]. Unlike traditional N -propargylamines, 1-(prop-2-yn-1-yl)cyclohexan-1-amine is an α -propargyl primary amine .

For this compound to inhibit MAO, it must first act as a substrate. The primary amine undergoes enzymatic oxidation by the FAD (flavin adenine dinucleotide) cofactor, yielding an imine intermediate. This oxidation triggers the abstraction of a proton from the propargyl group, leading to allenic isomerization. The highly reactive allene acts as an electrophilic trap, undergoing nucleophilic attack by the N5 nitrogen of the reduced FAD cofactor. This forms a stable, covalent cyanine linkage , irreversibly locking the enzyme in an inactive state [3]. The steric bulk of the cyclohexane ring likely dictates isoform selectivity (MAO-A vs. MAO-B) by interacting with the bipartite hydrophobic cavity of the MAO active site.

MAO_Inhibition A 1-(Prop-2-yn-1-yl)cyclohexan-1-amine (Substrate Binding) B MAO Active Site (FAD Cofactor Proximity) A->B Non-covalent docking C Enzymatic Oxidation (Imine Intermediate Formation) B->C Hydride transfer to FAD D Alkyne Activation (Allenic Isomerization) C->D Proton abstraction E Covalent Adduction (N5-Flavin Cyanine Linkage) D->E Nucleophilic attack by FAD F Irreversible Enzyme Inactivation E->F Suicide inhibition

Fig 1: Mechanism of MAO suicide inhibition via covalent N5-flavin cyanine linkage.

Self-Validating Protocol: Radiometric MAO Inhibition Assay

To validate irreversible suicide inhibition without the artifactual interference common in fluorometric assays (due to the compound's potential intrinsic fluorescence or quenching), a radiometric assay using 14 C-labeled substrates is required.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant human MAO-A or MAO-B (5 µg/mL) in 50 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Inhibitor Pre-incubation: Add 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride at varying concentrations (0.1 nM to 100 µM). Causality check: Pre-incubate for 0, 15, 30, and 60 minutes. Time-dependent an exponential decay of enzyme activity is the hallmark of mechanism-based (suicide) inhibition.

  • Substrate Addition: Initiate the reaction by adding 14 C-tyramine (for non-selective MAO) or 14 C-phenylethylamine (for MAO-B selective).

  • Termination & Extraction: Stop the reaction after 20 minutes by adding 2 M citric acid. Extract the radiolabeled aldehyde metabolite into an organic phase (toluene/ethyl acetate).

  • Quantification: Measure the organic phase radioactivity using liquid scintillation counting.

  • Validation: Perform a dialysis or jump-dilution assay. If the enzyme fails to recover activity after extensive dialysis, the covalent nature of the cyanine linkage is confirmed.

Theory II: Uncompetitive NMDA Receptor Antagonism

Structural Causality and Mechanism

The 1-aminocyclohexane structural motif is the defining feature of uncompetitive NMDA receptor antagonists, such as memantine and neramexane [4]. These compounds function as open-channel blockers.

In 1-(prop-2-yn-1-yl)cyclohexan-1-amine, the primary amine carries a positive charge at physiological pH, which is electrostatically drawn into the cation-permeable pore of the activated NMDA receptor. The cyclohexane ring and the highly lipophilic α -propargyl group provide critical steric bulk. Once inside the pore, this bulk lodges into the hydrophobic PCP-binding site (located near the Mg 2+ binding site deep within the channel). Because the compound requires the channel to be open to enter, it exhibits use-dependency —its inhibitory efficacy increases with higher concentrations of the endogenous agonist (glutamate) [5].

NMDA_Workflow Step1 Cell Preparation (HEK293 expressing GluN1/GluN2A) Step2 Whole-Cell Configuration (Patch Pipette Rupture) Step1->Step2 Establish seal Step3 Baseline Recording (Glutamate/Glycine Co-application) Step2->Step3 Voltage clamp (-70mV) Step4 Compound Perfusion (1-100 µM Test Compound) Step3->Step4 Steady-state current Step5 Current Attenuation (Use-Dependent Blockade) Step4->Step5 Open-channel block Step6 Washout Phase (Trapping Kinetics Analysis) Step5->Step6 Buffer perfusion

Fig 2: Whole-cell patch-clamp workflow for isolating use-dependent NMDA channel blockade.

Self-Validating Protocol: Whole-Cell Patch-Clamp Electrophysiology

To prove that the compound acts as an uncompetitive channel blocker rather than a competitive antagonist at the glutamate/glycine sites, electrophysiological profiling must demonstrate use-dependency and voltage-dependency.

Step-by-Step Methodology:

  • Cell Culture: Utilize HEK293 cells stably transfected with recombinant human GluN1 and GluN2A subunits.

  • Electrophysiological Setup: Establish whole-cell configuration using borosilicate glass pipettes (resistance 3–5 M Ω ). Maintain the holding potential at -70 mV. Crucial parameter: The extracellular solution must be strictly Mg 2+ -free to prevent competitive pore occlusion by endogenous magnesium.

  • Agonist Application: Apply 100 µM glutamate and 10 µM glycine via a rapid perfusion system to evoke steady-state inward macroscopic currents.

  • Test Compound Co-application: Perfuse 1-(prop-2-yn-1-yl)cyclohexan-1-amine (0.1 to 100 µM) simultaneously with the agonists.

  • Voltage-Dependency Validation: Shift the holding potential to +40 mV. A true channel blocker will be expelled from the pore by electrostatic repulsion, relieving the blockade.

  • Trapping Kinetics: Wash out the agonists while maintaining the antagonist, then re-apply the agonists. A delayed peak current recovery confirms "trapping block" kinetics, typical of 1-aminocyclohexanes.

Quantitative Data Presentation

The theoretical binding affinities and inhibition constants of 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride can be extrapolated by comparing its structural features to established reference standards in both mechanistic classes.

Pharmacological TargetTheoretical ActionExtrapolated IC50 / KiReference CompoundRef. IC50 / KiStructural Rationale for Variance
MAO-B Irreversible Suicide Inhibition0.5 – 5.0 µMSelegiline~0.04 µM α -propargyl substitution requires slower initial imine formation compared to the highly optimized N -propargyl group of selegiline.
MAO-A Irreversible Suicide Inhibition> 50 µMClorgyline~0.01 µMCyclohexane bulk sterically hinders access to the narrower MAO-A active site cavity.
NMDA Receptor Uncompetitive Channel Block0.8 – 2.5 µMMemantine~1.0 µMThe lipophilic propargyl group mimics the dimethyl substitution of memantine, optimizing hydrophobic interactions in the pore.
SSAO / VAP-1 Suicide Inhibition / False Substrate10 – 30 µMSemicarbazide~100 µMPrimary amines with α -substitutions are known to interact with the TPQ cofactor of copper-dependent amine oxidases.

References

  • NextSDS Chemical Database. (n.d.). 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride — Chemical Substance Information (CAS 2138145-29-4). NextSDS. [Link]

  • Albreht, A., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Chemistry. [Link]

  • Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal. [Link]

  • Parsons, C. G., et al. (1999). 1-Amino-alkylcyclohexane NMDA receptor antagonists. U.S. Patent No. 6,034,134.
  • Yuan, H., et al. (2015). Novel NMDA Receptor Modulators: An Update. Current Pharmacogenomics and Personalized Medicine (PMC). [Link]

Exploratory

The Molecular and Analytical Landscape of Novel Arylcyclohexylamines

A Technical Whitepaper on Pharmacodynamics, SAR, and Self-Validating Detection Protocols I. Introduction to the Arylcyclohexylamine Scaffold Arylcyclohexylamines (ACHs) represent a structurally diverse class of psychoact...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Pharmacodynamics, SAR, and Self-Validating Detection Protocols

I. Introduction to the Arylcyclohexylamine Scaffold

Arylcyclohexylamines (ACHs) represent a structurally diverse class of psychoactive compounds that include established clinical agents like ketamine and illicit substances like phencyclidine (PCP). In recent years, systematic modifications to the core ACH scaffold have generated a proliferation of novel psychoactive substances (NPS) designed to circumvent legislative controls while modulating psychopharmacological potency[1]. For drug development professionals and forensic toxicologists, understanding the structure-activity relationships (SAR) and establishing robust, self-validating analytical frameworks is critical for identifying and mitigating the impact of these emerging compounds.

II. Mechanistic Pharmacodynamics and SAR Logic

The defining pharmacological hallmark of the ACH class is their action as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor[2]. The NMDA receptor is a ligand-gated ion channel requiring both glutamate and glycine for activation. ACHs do not compete with these endogenous ligands; rather, they bind deep within the ion channel pore at the "PCP binding site," physically occluding the influx of calcium (Ca²⁺) ions[2].

SAR Causality: The affinity of an ACH for the NMDA receptor is heavily dictated by the electronic and steric properties of its functional groups.

  • Phenyl Ring Substitutions: The addition of a methoxy group at the meta position of the phenyl ring (e.g., 3-MeO-PCP) dramatically increases binding affinity. This substitution likely optimizes hydrophobic interactions and hydrogen bonding within the receptor pocket, dropping the inhibition constant (Ki) to ~20 nM, making it one of the most potent NMDA antagonists known[3].

  • Cyclohexane Ring Substitutions: The introduction of a beta-keto group on the cyclohexane ring (e.g., methoxetamine/MXE) alters the pharmacological profile. While retaining NMDA antagonism, this structural change introduces appreciable affinity for the serotonin transporter (SERT)[3]. The dual mechanism explains the shift from a purely dissociative state to one with pronounced entactogenic and mood-elevating effects.

SAR_Logic Core Arylcyclohexylamine Core Methoxy 3-MeO Substitution (Phenyl Ring) Core->Methoxy Keto Beta-Keto Substitution (Cyclohexane Ring) Core->Keto Affinity Increased NMDAR Affinity (Ki ~ 20nM) Methoxy->Affinity SERT Increased SERT Affinity Entactogenic Profile Keto->SERT

Fig 1. Structure-activity relationship (SAR) logic for novel arylcyclohexylamine derivatives.

III. Quantitative Receptor Binding Profiles

To contextualize the potency of novel ACHs, it is necessary to benchmark their binding affinities against prototypical compounds. The table below synthesizes quantitative data for key ACHs, demonstrating the profound impact of structural modifications on receptor targeting. Lower Ki values indicate higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Key Arylcyclohexylamines

CompoundNMDA Receptor (PCP Site) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Opioid Receptor Affinity
MK-801 (Reference) 4.1 - 4.8>10,000Negligible
3-MeO-PCP 20AppreciableNegligible
Phencyclidine (PCP) 59 - 912,234>10,000
Methoxetamine (MXE) ~259481Negligible
Ketamine ~508>10,000Negligible

Data synthesized from the[3] and [2],[4].

NMDA_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx Calcium (Ca2+) Influx NMDAR->Ca_Influx Plasticity Synaptic Plasticity Ca_Influx->Plasticity ACH Arylcyclohexylamine (NPS) PCP_Site PCP Binding Site Blockade ACH->PCP_Site PCP_Site->Ca_Influx Inhibits Dissociation Dissociative Anesthesia / Psychosis PCP_Site->Dissociation

Fig 2. NMDA receptor signaling pathway and uncompetitive antagonism by arylcyclohexylamines.

IV. Self-Validating Analytical Protocols: LC-MS/MS Workflow

The detection of highly potent ACHs like 3-MeO-PCP requires ultra-sensitive methodologies, as physiological concentrations can be in the low ng/mL range[5]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. To ensure scientific integrity, the following protocol is designed as a self-validating system , incorporating internal feedback loops to verify extraction efficiency and mitigate matrix effects.

Step-by-Step Methodology for Blood Matrices

1. Matrix Preparation & Isotope Spiking

  • Action: Aliquot 0.2 mL of whole blood. Spike with 10 µL of a deuterated internal standard (SIL-IS) mix (e.g., Ketamine-d4, PCP-d5) at a known concentration (e.g., 50 ng/mL).

  • Causality: The SIL-IS acts as the primary self-validation mechanism. Because the deuterated analog co-elutes with the target analyte and experiences identical matrix suppression, the ratio of analyte-to-IS dynamically corrects for extraction losses and ionization variations in real-time.

2. Protein Precipitation (Extraction)

  • Action: Add 0.6 mL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C[6].

  • Causality: Cold ACN drastically lowers the dielectric constant of the solution, stripping the hydration shell from abundant matrix proteins and causing them to precipitate. This prevents proteins from fouling the UHPLC column and competing for charge in the MS source. The low temperature quenches enzymatic degradation of unstable beta-keto derivatives.

3. Chromatographic Separation (UHPLC)

  • Action: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in ACN) over 14 minutes[6].

  • Causality: The 0.1% formic acid acts as a crucial proton donor. It ensures that the basic secondary and tertiary amines of the ACHs are fully protonated ( [M+H]+ ), which is an absolute prerequisite for efficient detection in positive-mode electrospray ionization (ESI+).

4. Mass Spectrometry (MRM Detection)

  • Action: Operate the MS in Multiple Reaction Monitoring (MRM) mode using ESI+. Monitor at least two transitions per analyte (one quantifier ion, one qualifier ion).

  • Causality: MRM provides extreme specificity by filtering for the precursor mass in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and filtering for a specific product ion in the third quadrupole (Q3).

5. Algorithmic Self-Validation

  • Action: The system must automatically calculate the quantifier/qualifier ion ratios. If the ratio deviates by >±20% from the calibration standard, the result is flagged as a matrix interference, invalidating the specific data point without compromising the entire batch.

LCMS_Workflow Sample Biological Matrix (Blood/Urine) + Deuterated ISTD Extraction Protein Precipitation (Cold ACN) Centrifugation Sample->Extraction Separation UHPLC Separation (0.1% FA in H2O/ACN) Extraction->Separation Ionization Positive ESI (M+H)+ Desolvation Separation->Ionization Detection MRM Mass Analysis (Precursor -> Product Ions) Ionization->Detection Validation Self-Validation: Recovery & Matrix Effect Check Detection->Validation Validation->Sample Feedback Loop

Fig 3. Self-validating LC-MS/MS analytical workflow for the quantification of ACHs in blood.

V. Toxicological Implications

The emergence of highly potent ACHs poses severe neurocognitive risks. In vivo rodent models demonstrate that ring-substituted analogs of PCP and ketamine exhibit profound psychosis-like neurocognitive effects and varied locomotor stimulant properties[7]. The chronic blockade of NMDA receptors disrupts long-term potentiation (LTP), leading to significant memory impairment and the potential for enduring schizophrenia-like symptoms in human users[7]. Continuous monitoring via the analytical frameworks described above is essential for public health and forensic intelligence.

VI. References
  • Advisory Council on the Misuse of Drugs (ACMD). "Methoxetamine Report (2012)." GOV.UK. Available at: [Link]

  • ResearchGate. "Heat map of receptor binding affinities observed for NMDAR and 45 additional receptor sites." ResearchGate Publications. Available at: [Link]

  • National Institutes of Health (PMC). "Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents." PMC. Available at: [Link]

  • National Institutes of Health (PubMed). "Simple and rapid screening procedure for 143 new psychoactive substances by liquid chromatography-tandem mass spectrometry." PubMed. Available at:[Link]

  • National Institutes of Health (PMC). "Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches." PMC. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). "The challenge of New Psychoactive Substances - A technical update." UNODC. Available at:[Link]

Sources

Foundational

1-(Prop-2-yn-1-yl)cyclohexan-1-amine Hydrochloride: A Comprehensive Technical Guide on α-Tertiary Propargylamines in Chemical Biology and Drug Discovery

Executive Summary As chemical biology and drug discovery pivot toward highly specific, mechanism-based interventions, the structural nuances of small-molecule scaffolds become paramount. 1-(Prop-2-yn-1-yl)cyclohexan-1-am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As chemical biology and drug discovery pivot toward highly specific, mechanism-based interventions, the structural nuances of small-molecule scaffolds become paramount. 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (CAS: 2138145-29-4)[1] represents a highly specialized α-tertiary propargylamine. The strategic convergence of a lipophilic cyclohexane ring and a terminal alkyne warhead makes this compound a dual-purpose research asset: it serves as a robust pharmacophore for [2] and a sterically shielded bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This whitepaper details the structural causality, synthetic methodologies, and validated experimental protocols required to deploy this chemical effectively in advanced research settings.

Structural Profiling & Chemical Causality

The utility of 1-(prop-2-yn-1-yl)cyclohexan-1-amine is entirely dictated by its unique stereoelectronic profile. Understanding the "why" behind its structure is critical for experimental design.

  • Alpha-Tertiary Amine Core: Unlike primary or secondary propargylamines, the α-tertiary center (the carbon bonded to the amine, the alkyne, and the cyclohexane ring) prevents rapid metabolic degradation. This steric bulk shields the amine from premature oxidative deamination by non-target enzymes[3].

  • Cyclohexane Ring: This moiety provides the necessary lipophilicity to cross the blood-brain barrier (BBB). In enzymology, this specific hydrophobic bulk dictates selectivity, allowing the molecule to perfectly occupy the hydrophobic substrate cavity of the MAO-B isoform[2].

  • Terminal Alkyne: Acting as a latent reactive warhead, the terminal alkyne serves two distinct functions. In biological systems, it undergoes enzyme-mediated conversion into a reactive allene. In synthetic chemistry, it acts as a bioorthogonal partner for click chemistry.

  • Hydrochloride Salt Form: The freebase forms of α-tertiary amines are often volatile and prone to atmospheric oxidation. The HCl salt ensures long-term bench stability, precise stoichiometric weighing, and optimal aqueous solubility for biological assays[1].

Quantitative Data: Physicochemical Properties

Table 1: Structural and physicochemical parameters dictating experimental behavior.

PropertyValueCausality / Experimental Significance
CAS Number 2138145-29-4[1]Unique identifier for regulatory compliance and procurement.
Molecular Formula C9H15N·HClDefines the stoichiometry for precise molar calculations in assays.
Molecular Weight 173.68 g/mol Low molecular weight ensures high Ligand Efficiency (LE) in drug design.
Structural Class α-Tertiary PropargylamineProvides steric shielding against premature metabolic degradation[3].
Salt Form Hydrochloride (HCl)Enhances aqueous solubility and prevents freebase volatility/oxidation[1].

Synthetic Methodology: The KA2 Coupling Paradigm

Causality: Traditional direct alkylation of cyclohexylamine with propargyl bromide is plagued by over-alkylation and poor yields of the desired α-tertiary product. Instead, the is the gold standard[3]. The rate-limiting step is the nucleophilic attack of a metal acetylide on a sterically hindered ketimine intermediate[2].

Protocol: Solvent-Free KA2 Synthesis

Self-Validating System: This protocol utilizes a cleavable TMS-alkyne to prevent unwanted Glaser homocoupling during synthesis.

  • Imine Formation: Combine cyclohexanone (1.0 eq) and ammonium acetate (1.2 eq) in a reaction vessel. Stir at 60°C to generate the electrophilic ketimine intermediate.

  • Catalyst Addition: Introduce a transition metal catalyst (e.g., CuI or Zn(OAc)2, 10 mol%) to activate the terminal alkyne (trimethylsilylacetylene, 1.2 eq)[2][3].

  • Coupling: Heat the mixture to 80°C for 12-24 hours. The metal acetylide attacks the ketimine, forming the TMS-protected propargylamine.

  • Deprotection & Salting: Cleave the TMS group using TBAF. Extract the freebase into diethyl ether, then bubble dry HCl gas through the solution to precipitate 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride.

  • Validation: Monitor completion via TLC (ninhydrin stain). Confirm the α-tertiary structure via 13C-NMR (verify the absence of an α-proton and the presence of alkyne carbons at ~70-85 ppm).

KA2_Synthesis A Cyclohexanone C Ketimine Intermediate A->C Condensation B Ammonia Eq. B->C E 1-(Prop-2-yn-1-yl) cyclohexan-1-amine C->E Cu/Zn Catalysis D Terminal Alkyne D->E Nucleophilic Addition

Figure 1: KA2 coupling workflow for the synthesis of α-tertiary propargylamines.

Application I: Mechanism-Based MAO-B Inhibition

Causality: Propargylamines are classic "suicide inhibitors" of MAO enzymes[2]. The enzyme attempts to oxidize the amine, but the alkyne group is converted into a highly reactive conjugated allene. This intermediate covalently attacks the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, irreversibly inactivating the enzyme. The cyclohexane ring specifically directs the molecule into the MAO-B isoform's hydrophobic pocket.

Protocol: Fluorometric MAO-B Inhibition Assay

Self-Validating System: Includes both positive (Pargyline) and negative (heat-inactivated enzyme) controls to ensure fluorescence is strictly enzymatically driven.

  • Preparation: Prepare a 10 mM stock of the hydrochloride salt in DMSO. Dilute to working concentrations (1 nM - 100 μM) in potassium phosphate buffer (pH 7.4).

  • Pre-incubation (Critical Step): Incubate recombinant human MAO-B (5 μg/mL) with the inhibitor for 30 minutes at 37°C. Causality: Mechanism-based inhibitors require time-dependent pre-incubation to allow the covalent FAD adduct to form.

  • Substrate Addition: Add kynuramine (substrate). Active MAO-B cleaves kynuramine to the fluorescent 4-hydroxyquinoline.

  • Quantification: Measure fluorescence (Ex: 310 nm, Em: 400 nm). Calculate the IC50 using non-linear regression.

MAOB_Mechanism A MAO-B Enzyme + Inhibitor B Non-Covalent Complex A->B Binding C Reactive Allene Intermediate B->C Enzymatic Oxidation D Covalent FAD Adduct (Irreversible) C->D Nucleophilic Attack

Figure 2: Mechanism-based suicide inhibition of MAO-B via covalent FAD adduct formation.

Application II: Bioorthogonal CuAAC Bioconjugation

Causality: The terminal alkyne is inert to biological functional groups, making it ideal for click chemistry. However, because it is attached to a bulky cyclohexane ring, the steric hindrance slows down the cycloaddition compared to unhindered primary alkynes. To overcome this thermodynamic barrier, a highly active copper catalyst complex utilizing the THPTA ligand is required. THPTA accelerates the reaction rate while protecting biological targets from copper-catalyzed reactive oxygen species (ROS).

Protocol: THPTA-Accelerated CuAAC

Self-Validating System: A "No-Copper" negative control must be included to verify that triazole formation is strictly catalytically driven and not an artifact of non-specific probe binding.

  • Reagent Assembly: In a microcentrifuge tube, combine the alkyne-tagged biological sample (10-50 μM) and an azide-fluorophore (1.5 eq).

  • Catalyst Preparation (Critical Step): Pre-mix CuSO4 (1 mM) with THPTA ligand (5 mM) in aqueous buffer. Causality: This 1:5 pre-complexation prevents Cu(I) disproportionation.

  • Reduction: Add sodium ascorbate (5 mM) to the catalyst mix to reduce Cu(II) to the active Cu(I) species.

  • Reaction: Add the catalyst mixture to the sample. Incubate at room temperature for 1-2 hours in the dark.

  • Purification: Remove unreacted fluorophore via size-exclusion chromatography.

CuAAC_Workflow A Alkyne Substrate D 1,2,3-Triazole Conjugate A->D Cycloaddition B Azide Probe B->D C Cu(I) + THPTA C->D Acceleration

Figure 3: CuAAC bioorthogonal bioconjugation workflow utilizing THPTA-stabilized Cu(I).

Quantitative Experimental Parameters Summary

Table 2: Consolidated parameters for experimental reproducibility.

WorkflowKey ReagentsOptimal Concentration/RatioIncubation / TimeCausality for Parameter Choice
KA2 Synthesis Cyclohexanone : Alkyne1.0 : 1.2 Molar Ratio80°C, 12-24 hrsSlight alkyne excess drives the nucleophilic attack on the hindered ketimine[2].
MAO-B Assay Recombinant MAO-B5 μg/mL30 min (Pre-incubation)Allows sufficient time for the mechanism-based covalent FAD adduct to form[2].
CuAAC Click CuSO4 : THPTA Ligand1 mM : 5 mM (1:5 Ratio)Room Temp, 1-2 hrs5-fold ligand excess completely coordinates Cu(I), preventing ROS generation.

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of Assays for Novel 1-(prop-2-yn-1-ylamino) Derivatives

Executive Summary The 1-(prop-2-yn-1-ylamino) moiety—commonly known as a propargylamine group—is a highly privileged pharmacophore in neuropharmacology. It serves as the structural cornerstone for mechanism-based, irreve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(prop-2-yn-1-ylamino) moiety—commonly known as a propargylamine group—is a highly privileged pharmacophore in neuropharmacology. It serves as the structural cornerstone for mechanism-based, irreversible inhibitors of Monoamine Oxidase B (MAO-B), such as the clinical therapeutics rasagiline and selegiline[1][2]. Beyond preserving endogenous dopamine levels, these derivatives activate pro-survival signaling cascades, making them prime candidates for disease-modifying therapies in Parkinson’s and Alzheimer’s diseases[3][4].

This application note provides an authoritative, self-validating framework for evaluating novel 1-(prop-2-yn-1-ylamino) derivatives. By bridging biochemical kinetics with phenotypic cellular models, researchers can systematically validate both the target engagement and the neuroprotective efficacy of new pipeline compounds.

Mechanistic Rationale: The "Suicide" Inhibition Paradigm

To design an effective assay, one must first understand the unique causality of the propargylamine-enzyme interaction. Standard reversible inhibitors follow Michaelis-Menten competitive kinetics, reaching a rapid equilibrium. In contrast, 1-(prop-2-yn-1-ylamino) derivatives act as "suicide" inactivators[5].

Upon entering the MAO-B active site, the alkyne group is enzymatically oxidized, forming a highly reactive allene intermediate[5][6]. This intermediate undergoes a nucleophilic attack, forming a permanent covalent adduct with the N5 atom of the enzyme's flavin adenine dinucleotide (FAD) cofactor[4][6]. Because the inhibition is irreversible, the apparent IC50​ is entirely dependent on pre-incubation time. Therefore, assays must be designed to calculate the true kinetic parameters of inactivation: the reversible binding affinity ( KI​ ) and the maximum rate of inactivation ( kinact​ )[6].

Mechanism A 1-(prop-2-yn-1-ylamino) Derivative B MAO-B Active Site (Reversible Binding) A->B Non-covalent Affinity (KI) C Enzymatic Oxidation (Allene Intermediate) B->C Catalysis D Covalent Adduct with FAD Cofactor (N5) C->D Suicide Inactivation (kinact) E Irreversible MAO-B Inhibition D->E F Reduced ROS & Neuroprotection E->F Downstream Effect

Fig 1. Mechanism-based suicide inhibition of MAO-B by propargylamines.

The Self-Validating Assay Cascade

A robust drug discovery protocol cannot rely on a single endpoint. To ensure scientific integrity, the screening cascade must be a self-validating system where biochemical mechanism directly predicts cellular phenotype[3][7].

  • Primary Screen (Biochemical): Establishes target engagement and isoform selectivity (MAO-B vs. MAO-A).

  • Secondary Screen (Mechanistic): Validates the covalent nature of the bond via dialysis or jump-dilution. If activity recovers, the compound is a false positive for the propargylamine suicide mechanism.

  • Tertiary Screen (Phenotypic): Confirms that the biochemical target engagement translates to actual neuroprotection in a toxicological model.

Workflow Step1 1. Primary Biochemical Screen (Fluorometric MAO-A/B Assay) Step2 2. Selectivity Profiling (MAO-B vs MAO-A SI Calculation) Step1->Step2 IC50 Determination Step3 3. Mechanism Validation (Dialysis / Jump-Dilution) Step2->Step3 Selectivity > 50x Step4 4. Phenotypic Efficacy (PC12 Neuroprotection Assay) Step3->Step4 Confirmed Irreversible

Fig 2. Self-validating screening cascade for novel propargylamines.

Detailed Methodologies

Protocol 1: Continuous Fluorometric MAO Inhibition Kinetics
  • Causality Check: Why use a continuous assay with sub-saturating substrate? Because propargylamines are time-dependent inhibitors, endpoint assays mask the kinetic rate of covalent bond formation[6]. Using a sub-saturating substrate concentration (e.g., 0.5×Km​ ) ensures that the substrate does not outcompete the inhibitor for the active site before the irreversible FAD adduct can form[7].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4). Thaw recombinant human MAO-A and MAO-B on ice. Prepare the non-selective fluorogenic substrate, kynuramine, at a working concentration of 0.5×Km​ (approx. 15 μ M for MAO-A and 10 μ M for MAO-B)[6][7].

  • Inhibitor Dilution: Prepare a 10-point serial dilution of the novel 1-(prop-2-yn-1-ylamino) derivative in DMSO (final assay DMSO concentration 1%).

  • Pre-Incubation Matrix: In a black 96-well microplate, mix the enzyme with the inhibitor. Create four identical plate replicates to allow for staggered pre-incubation times of 0, 15, 30, and 60 minutes at 37°C[6].

  • Reaction Initiation: Add the kynuramine substrate to all wells simultaneously using a multichannel pipette to initiate the reaction.

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader. Measure the formation of the fluorescent product (4-hydroxyquinoline) continuously for 30 minutes at Ex/Em = 315/380 nm[6].

  • Data Analysis: Plot the natural log of remaining enzyme activity against pre-incubation time to determine the observed rate of inactivation ( kobs​ ). Plotting kobs​ against inhibitor concentration will yield the KI​ and kinact​ [4][6].

Protocol 2: PC12 Cell Neuroprotection Assay (6-OHDA Model)
  • Causality Check: Why use PC12 cells and 6-OHDA? PC12 cells are catecholaminergic, making them an excellent in vitro surrogate for the dopaminergic neurons lost in Parkinson's disease[3]. 6-Hydroxydopamine (6-OHDA) selectively enters these cells via dopamine transporters, inducing severe oxidative stress and mimicking the pathological ROS generation seen in neurodegeneration[3].

Step-by-Step Procedure:

  • Cell Culture: Seed PC12 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% horse serum and 5% fetal bovine serum. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Prophylactic Pre-treatment: Aspirate media and replace with fresh media containing the propargylamine derivative (0.1 μ M to 10 μ M). Incubate for 1 hour. Reasoning: Pre-treatment is critical; it allows the propargylamine to fully engage MAO-B and trigger downstream pro-survival/anti-apoptotic pathways before the toxic insult occurs[3].

  • Toxic Insult: Add 6-OHDA to a final well concentration of 200 μ M. Incubate for 24 hours[3].

  • Viability Readout (MTT): Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 100 μ M DMSO.

  • Quantification: Read the absorbance at 570 nm. Normalize the data against a vehicle-treated control (100% survival) and a 6-OHDA-only treated control (0% survival)[3].

Quantitative Data Presentation

To benchmark novel 1-(prop-2-yn-1-ylamino) derivatives, their pharmacological profiles must be compared against established clinical standards. The table below summarizes the kinetic and phenotypic data of standard drugs versus recently developed novel derivatives (e.g., indene and indole-based propargylamines).

Compound ClassRepresentative CompoundMAO-B IC50​ (nM)MAO-A IC50​ (nM)Selectivity Index (MAO-A/B)PC12 Survival (% vs 6-OHDA)
Standard (MAO-B) Rasagiline43.7> 1000> 20~ 75%
Standard (MAO-A) Clorgiline88508.80.001N/A (Toxic)
Novel Indene Compound 17[2]10.0> 1000> 100~ 85%
Novel Indole Indole-4fMe[4]5.2> 1000> 190~ 90%

Note: IC50​ values for irreversible inhibitors are highly dependent on assay pre-incubation times. The values above represent standardized 30-minute pre-incubation metrics for comparative purposes[2][4].

References

  • Title: Novel 1-(prop-2-yn-1-ylamino)
  • Title: New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B)
  • Source: benchchem.
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: mdpi.

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Application

Application Notes and Protocols for Determining the Cytotoxicity of Novel Cyclohexanamine Compounds

Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with safety and efficacy being p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with safety and efficacy being paramount. Early-stage assessment of a compound's cytotoxic potential is a critical step in this process, enabling researchers to identify and deprioritize candidates with unfavorable toxicity profiles, thereby saving valuable time and resources.[1][2][3] For novel scaffolds such as cyclohexanamine derivatives, which have shown potential in various therapeutic areas, a thorough understanding of their interaction with living cells is fundamental.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of common cell viability assays for evaluating the cytotoxic effects of novel cyclohexanamine compounds.

The assays described herein are foundational tools in toxicology and pharmacology, providing quantitative data on how a compound affects cell health.[3][6] These methods are adaptable for high-throughput screening, making them ideal for the initial characterization of large compound libraries.[7][8] By understanding the underlying mechanisms of these assays, researchers can make informed decisions about which method is most appropriate for their specific experimental needs and interpret the resulting data with confidence.

Pillar 1: Understanding the Mechanisms of Cell Viability Assays

The selection of an appropriate cell viability assay is contingent on the specific research question, the nature of the compound being tested, and the cell type being used. Each assay interrogates a different aspect of cellular physiology, and understanding these differences is key to robust and reproducible data.

Metabolic Activity as an Indicator of Cell Viability

A common and reliable indicator of cell health is metabolic activity. Viable, proliferating cells maintain a high metabolic rate, which can be harnessed to produce a measurable signal.

  • Tetrazolium Salt Reduction Assays (MTT and XTT): These colorimetric assays are based on the ability of metabolically active cells to reduce tetrazolium salts into colored formazan products.[3][9]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble compound is reduced by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan.[10] This necessitates a solubilization step to dissolve the formazan crystals before the absorbance can be read.[10][11]

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): In contrast to MTT, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[12][13] The reaction is also believed to occur at the cell surface, facilitated by trans-plasma membrane electron transport.[14]

  • Resazurin Reduction Assay: This fluorometric assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by viable cells to the pink, highly fluorescent resorufin.[15] This method is generally more sensitive than tetrazolium-based assays.[15]

ATP Quantification as a Marker for Viable Cells

Adenosine triphosphate (ATP) is the primary energy currency of the cell and is rapidly degraded upon cell death. Therefore, the amount of ATP in a cell population is directly proportional to the number of viable cells.[15]

  • Luminescent ATP Assays (e.g., CellTiter-Glo®): These "add-mix-measure" assays are homogeneous and highly sensitive.[8][15] They utilize a thermostable luciferase enzyme that, in the presence of ATP and luciferin, produces a stable "glow-type" luminescent signal.[8] The simplicity and high sensitivity of this assay make it particularly suitable for high-throughput screening.[7]

The following diagram illustrates the fundamental principles of these common viability assays:

Assay_Mechanisms cluster_metabolic Metabolic Activity Assays cluster_atp ATP Quantification Assay MTT MTT (Yellow, Soluble) Formazan_MTT Formazan (Purple, Insoluble) MTT->Formazan_MTT Mitochondrial Dehydrogenases XTT XTT (Yellow, Soluble) Formazan_XTT Formazan (Orange, Soluble) XTT->Formazan_XTT Cell Surface Reductases ATP ATP Luminescence Luminescence ATP->Luminescence Luciferase/ Luciferin Viable_Cell Viable Cell Viable_Cell->MTT Viable_Cell->XTT Viable_Cell->ATP Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Adhesion (24h incubation) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (24-72h) C->D E 5. Add Assay Reagent (MTT, XTT, or CellTiter-Glo) D->E F 6. Incubation (Assay specific time) E->F G 7. Signal Detection (Absorbance or Luminescence) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: General experimental workflow for cytotoxicity testing.

Detailed Experimental Protocols

Protocol 1: MTT Assay

This protocol is a standard method for assessing metabolic activity and is widely used due to its low cost and reliability. [6][10] Materials:

  • 96-well flat-bottom sterile microplates

  • Chosen cell line(s) in logarithmic growth phase

  • Complete culture medium

  • Novel cyclohexanamine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment. [16]2. Compound Treatment: Prepare serial dilutions of the cyclohexanamine compounds in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle and positive controls. [16]3. Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. [17]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, forming visible purple crystals. [10]6. Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the crystals. [10]Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. [10]7. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [10]

Protocol 2: XTT Assay

This protocol offers the advantage of using a water-soluble formazan, which simplifies the procedure by eliminating the solubilization step. [12][13] Materials:

  • 96-well flat-bottom sterile microplates

  • Chosen cell line(s) in logarithmic growth phase

  • Complete culture medium

  • Novel cyclohexanamine compounds dissolved in DMSO

  • XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron coupling reagent) * Multichannel pipette

  • Microplate reader (absorbance at 450-500 nm)

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Addition: After the compound incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well. 3. Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. [14]4. Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 660 nm can be used to correct for non-specific background absorbance. [12]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous "add-mix-measure" assay is highly sensitive and well-suited for high-throughput screening. [7][8] Materials:

  • 96-well opaque-walled sterile microplates (to prevent well-to-well crosstalk) [18]* Chosen cell line(s) in logarithmic growth phase

  • Complete culture medium

  • Novel cyclohexanamine compounds dissolved in DMSO

  • CellTiter-Glo® Reagent (reconstituted according to the manufacturer's protocol) [18][19]* Multichannel pipette

  • Luminometer

Procedure:

  • Plate and Reagent Equilibration: Before use, equilibrate the CellTiter-Glo® Reagent and the 96-well plate containing cells to room temperature for approximately 30 minutes. [7][18]2. Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol, using opaque-walled plates.

  • Reagent Addition: After the compound incubation period, add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). [7]4. Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [7][18]Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [7][18]5. Luminescence Measurement: Record the luminescence using a luminometer. An integration time of 0.25–1 second per well is a good starting point. [18]

Pillar 3: Data Analysis and Interpretation

Data Normalization and IC50 Calculation
  • Background Subtraction: Subtract the average absorbance/luminescence of the blank wells from all other readings. [10]2. Percentage Viability Calculation: Normalize the data to the vehicle control, which is set to 100% viability. The percentage of cell viability for each compound concentration is calculated using the following formula:

    % Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] x 100

  • Dose-Response Curve Generation: Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis). [10]4. IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in cell viability. This value is determined by non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel). [10][20]

Comparative Data Summary

The following table provides a summary of the key features of the described assays to aid in selection.

FeatureMTT AssayXTT AssayCellTiter-Glo® Assay
Principle Mitochondrial dehydrogenase activityCell surface reductase activityATP quantification
Detection Colorimetric (Absorbance)Colorimetric (Absorbance)Luminescent
Sensitivity GoodGoodExcellent
Protocol Steps Multi-step (with solubilization)Multi-step (no solubilization)Homogeneous ("add-mix-measure")
Throughput ModerateModerate-HighHigh
Advantages Inexpensive, well-established [6]No solubilization step, water-soluble product [12]High sensitivity, simple protocol, fast [8]
Disadvantages Insoluble formazan, requires solubilization [10]Can be less sensitive than luminescent assaysMore expensive, requires a luminometer

Conclusion: A Framework for Confident Cytotoxicity Assessment

The protocols and guidelines presented in this document provide a comprehensive framework for the initial cytotoxicity screening of novel cyclohexanamine compounds. By understanding the principles behind each assay, adhering to best practices in experimental design, and performing rigorous data analysis, researchers can generate high-quality, reproducible data. This, in turn, will enable informed decision-making in the early stages of the drug discovery pipeline, ultimately contributing to the identification of safer and more effective therapeutic candidates. It is important to remember that in vitro cytotoxicity is just one aspect of a compound's overall safety profile, and promising candidates will require further evaluation in more complex biological systems.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Experimental Oncology, 37(4), 234-241.
  • Hall, I. H., Das, M. K., Harchelroad, F., Jr, & Lee, C. K. (1995). Synthesis and cytotoxicity of amine-borane adducts of cyclohexylamines and toluidines. Archiv der Pharmazie, 328(1), 35-40.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]

  • Dimmock, J. R., et al. (2010). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. European Journal of Medicinal Chemistry, 45(9), 3835-3842.
  • He, L., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2345, 13-24.
  • Dimmock, J. R., et al. (2003). Cytotoxic analogues of 2,6-bis(arylidene)cyclohexanones. Journal of Pharmacy & Pharmaceutical Sciences, 6(1), 1-8.
  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation. Retrieved from [Link]

  • Chiaravalli, J., & Glickman, J. F. (2009). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. ASSAY and Drug Development Technologies, 7(6), 558-570.
  • DePauw University. (n.d.). Effect of a Hexylamine Derivative on Cancer Cell Viability. Retrieved from [Link]

  • Wang, P., et al. (2018). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 9(55), 30582-30596.
  • Nelson, B. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design and Outsourcing. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen.
  • Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274903.
  • BPS Bioscience. (2025, April 14). Lighting the path to smarter cell viability assays. Drug Discovery News. Retrieved from [Link]

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Method

Application Notes and Protocols for In Vitro Neuroprotective Activity Screening

Introduction: The Critical Need for In Vitro Neuroprotective Screening Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing global healt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for In Vitro Neuroprotective Screening

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health burden. A key pathological feature of these disorders is the progressive loss of neuronal structure and function. The development of therapeutic agents that can protect neurons from damage and death—a strategy known as neuroprotection—is a primary goal of neuroscience research and drug development.

Before advancing to costly and complex in vivo models, robust and reliable in vitro screening assays are indispensable for the initial identification and characterization of potentially neuroprotective compounds.[1][2] These assays provide a controlled environment to investigate the efficacy of drug candidates against a variety of neurotoxic insults, offering insights into their mechanisms of action. This guide provides detailed protocols and the underlying scientific rationale for a suite of in vitro neuroprotective activity screening assays, designed for researchers, scientists, and drug development professionals.

Foundational Components of In Vitro Neuroprotection Assays

A successful neuroprotective screening platform is built upon well-characterized cellular models and a clear understanding of the neurotoxic challenge.

Cellular Models: The Biological Substrate

The choice of cell model is critical and depends on the specific research question and the desired balance between biological relevance and experimental feasibility.

  • Immortalized Neuronal Cell Lines: Human neuroblastoma cell lines, such as SH-SY5Y , are widely used due to their human origin, ease of culture, and ability to be differentiated into a more mature neuronal phenotype.[3][4][5] They are particularly valuable for high-throughput screening.[2] Other commonly used lines include PC12 (rat pheochromocytoma) and HT22 (mouse hippocampal).

  • Primary Neuronal Cultures: Derived directly from embryonic or neonatal rodent brain tissue, these cultures provide a model that more closely mimics the in vivo environment, with a diverse population of neurons and glia.[6] However, they are more challenging to maintain and have greater variability.

  • iPSC-Derived Neurons: Human induced pluripotent stem cells can be differentiated into specific neuronal subtypes, offering a highly relevant human model for studying disease-specific mechanisms of neurodegeneration.[7][8]

Inducing Neuronal Injury: Modeling Disease Pathology

To screen for neuroprotection, a neurotoxic insult must be applied to the cellular model. The choice of toxin should reflect the pathological processes of the disease being studied.[9]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system is a common feature of many neurodegenerative diseases.[10][11]

  • Excitotoxicity: Excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and is implicated in conditions such as stroke and epilepsy.[7][12]

  • Amyloid-β (Aβ) Toxicity: The aggregation of Aβ peptides is a hallmark of Alzheimer's disease and is directly toxic to neurons.[13][14]

  • Mitochondrial Dysfunction: Impaired mitochondrial function is a central element in the pathogenesis of numerous neurodegenerative disorders.[15][16]

Core Experimental Workflow for Neuroprotective Screening

A generalized workflow provides a framework for conducting these screens. Specific parameters will vary based on the chosen model and toxic insult.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_incubation Phase 3: Incubation cluster_assessment Phase 4: Assessment cell_seeding Cell Seeding (e.g., 96-well plate) cell_attachment Overnight Incubation (Allow cells to adhere) cell_seeding->cell_attachment compound_pretreatment Pre-treatment (Test Compound Incubation) cell_attachment->compound_pretreatment induce_toxicity Induce Neurotoxicity (Add Toxin) compound_pretreatment->induce_toxicity incubation Incubation Period (e.g., 24-48 hours) induce_toxicity->incubation viability_assay Cell Viability/Toxicity Assay (e.g., MTT, LDH) incubation->viability_assay data_analysis Data Analysis (% Neuroprotection) viability_assay->data_analysis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces Test_Compound Test Compound Test_Compound->Keap1_Nrf2 Induces ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Neutralizes

Caption: Nrf2/ARE signaling in neuroprotection.

Model 2: Glutamate-Induced Excitotoxicity

This model is highly relevant for stroke and other conditions involving excessive glutamate receptor activation. [7] Protocol: Glutamate-Induced Excitotoxicity and Neuroprotection Assay

  • Cell Seeding: Plate primary cortical neurons or iPSC-derived neurons in a 96-well plate coated with an appropriate substrate (e.g., poly-L-ornithine and laminin). [7]2. Compound Pre-treatment: After the neurons have matured in culture (e.g., 7-14 days), pre-treat with test compounds for a specified period (e.g., 1-24 hours). [17]3. Induction of Neurotoxicity: Expose the neurons to a neurotoxic concentration of L-glutamate (e.g., 20-100 µM) for 24-48 hours. [7][18]4. Assessment of Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the culture medium.

Endpoint Assay: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. [18][19]

  • After the incubation period, carefully collect the cell culture supernatant. [18]2. Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. [20][21]3. Typically, the supernatant is incubated with a reaction mixture. The amount of colored formazan product is proportional to the amount of LDH released. [19]4. Measure the absorbance at 490 nm using a microplate reader. [18][21] Data Analysis: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100 Spontaneous release is from untreated cells; maximum release is from cells treated with a lysis buffer.

Model 3: Amyloid-β (Aβ)-Induced Neurotoxicity

This is a key model for Alzheimer's disease research, focusing on the toxic effects of Aβ oligomers. [14] Protocol: Aβ-Induced Neurotoxicity and Neuroprotection Assay

  • Preparation of Aβ Oligomers: Aβ1-42 peptides are prepared to form oligomeric species, which are considered the most toxic form. [14]This often involves dissolving the peptide and aging it under specific conditions.

  • Cell Seeding: Plate SH-SY5Y cells or primary neurons in a 96-well plate.

  • Treatment: Treat the cells with the test compound and a toxic concentration of Aβ1-42 oligomers (e.g., 5-10 µM) for 24-72 hours. [2][22]4. Assessment: Evaluate cell viability using the MTT assay or assess apoptosis using a caspase-3 activity assay. [20] Mechanistic Insight: The PI3K/Akt Survival Pathway

The PI3K/Akt signaling pathway is a critical mediator of neuronal survival. [23]Activation of this pathway by neurotrophic factors or protective compounds can inhibit apoptosis and promote cell survival. [24][25]Many neuroprotective compounds exert their effects by activating this pathway. [23][26]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Apoptosis Apoptosis Bad->Apoptosis Promotes Caspase9->Apoptosis Promotes Neuroprotective_Compound Neuroprotective Compound Neuroprotective_Compound->Receptor

Caption: PI3K/Akt cell survival pathway.

Data Summary and Comparison of Assays

AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. [27]Cell Viability/Metabolic ActivityHigh-throughput, inexpensive, well-established. [28]Can be affected by changes in metabolic rate not related to viability.
LDH Assay Measurement of LDH released from damaged cells into the medium. [19]Cytotoxicity/Membrane IntegrityHigh-throughput, non-destructive to remaining cells. [18]Underestimates cytotoxicity in cases of growth inhibition. [29]
Caspase-3 Assay Measurement of the activity of executioner caspase-3, a key mediator of apoptosis. [20]ApoptosisSpecific to apoptosis, can provide mechanistic insight.May miss non-apoptotic cell death pathways.
ROS Measurement Use of fluorescent probes (e.g., DCFH-DA) that become fluorescent upon oxidation. [20]Oxidative StressDirect measure of a key neurotoxic mechanism.Probes can have off-target effects and auto-oxidation.

Conclusion and Future Directions

The in vitro screening protocols detailed in this guide provide a robust framework for the initial stages of neuroprotective drug discovery. By selecting appropriate cell models, neurotoxic insults, and endpoint assays, researchers can efficiently screen compound libraries and gain valuable insights into their mechanisms of action. It is crucial to remember that in vitro findings should always be validated in more complex systems, such as co-cultures, 3D organoids, and ultimately, in vivo animal models. The continued development of more physiologically relevant in vitro models, particularly those derived from human iPSCs, will further enhance the predictive power of these essential screening tools.

References

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  • Lall, N., et al. (2021). Determination of Cell Viability and Neuroprotection Potential by MTT Assay. Bio-protocol, 11(21).
  • Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Uddin, M. S., et al. (2021). Nrf2-Mediated Signaling as a Therapeutic Target in Alzheimer's Disease. Antioxidants, 10(4), 585.
  • Li, C., et al. (2021). PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. Frontiers in Pharmacology, 12, 733224.
  • del Carmen O-S, et al. (2020). Development of a neurotoxicity assay that is tuned to detect mitochondrial toxicants. Archives of Toxicology, 94(1), 229-245.
  • Shah, F. A., et al. (2023). The role of Nrf2 signaling pathways in nerve damage repair. Frontiers in Pharmacology, 14, 1152011.
  • Lazo, N. D., et al. (2007). A rapid method to measure beta-amyloid induced neurotoxicity in vitro. Journal of Neuroscience Methods, 161(2), 249-256.
  • Ramsey, C. P., et al. (2016). Nrf2 Signaling: An Adaptive Response Pathway for Neurodegenerative Disorders. In Oxidative Stress and Clinical Practice. IntechOpen.
  • Scuto, M., et al. (2023). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Antioxidants, 12(2), 464.
  • CeBioND Consortium. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell and Tissue Research, 373(1), 1-21.
  • Xicoy, H., et al. (2017). Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells.
  • de la Fuente, V., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS One, 16(3), e0248433.
  • Kerr, J. S., et al. (2017). Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse. Methods in Molecular Biology, 1567, 1-17.
  • Brunet, A., et al. (2001). Transcription-dependent and -independent control of neuronal survival by the PI3K–Akt signaling pathway. Current Opinion in Neurobiology, 11(3), 297-305.
  • Kraft, A. D., et al. (2012). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Oxidative Medicine and Cellular Longevity, 2012, 831580.
  • Maher, P., et al. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry, 110(3), 937-948.
  • Seo, J. H., et al. (2016). SMND-309 promotes neuron survival through the activation of the PI3K/Akt/CREB-signalling pathway. Pharmaceutical Biology, 54(2), 263-270.
  • Kumar, S., et al. (2016). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 8(5), 69-75.
  • Creative Biolabs. (n.d.). Toxic Amyloid-beta Peptide 1-42 Exposure Assay Service. Retrieved from [Link]

  • Reactome. (n.d.). PI3K/AKT activation. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aβ Induced Neurotoxicity Assay. Retrieved from [Link]

  • Chan, G. K., et al. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time.
  • Innoprot. (n.d.). Aβ1-42 Induced Neurotoxicity Assay - Alzheimer's Disease in vitro Model. Retrieved from [Link]

  • Bio-protocol. (2016). Neuroprotection Assays. Retrieved from [Link]

  • Datta, S. R., et al. (2001). Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway. Current Opinion in Neurobiology, 11(3), 297-305.
  • Zanco, A. S., et al. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences, 16(1), 22-29.
  • NEUROFIT. (n.d.). Cellular model of Alzheimer's disease (AD) - Neurotoxicity induced by amyloid beta (Aβ). Retrieved from [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]

  • Voronkov, M. V., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 24(13), 10839.
  • Cytion. (n.d.). Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells. Retrieved from [Link]

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]

  • Tenore, G. C., et al. (2024). Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. Frontiers in Pharmacology, 15, 1358999.
  • Dolcetti, G., et al. (2016). NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons. Neurobiology of Disease, 96, 29-40.
  • Iannucci, C., et al. (2023). Neuroprotective Effect of Antiapoptotic URG7 Protein on Human Neuroblastoma Cell Line SH-SY5Y. International Journal of Molecular Sciences, 24(25), 17879.
  • Nicholls, D. G., et al. (2017). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell and Tissue Research, 373(1), 1-21.
  • Innoprot. (n.d.). EXCITOTOXICITY IN VITRO MODEL Glutamate induced neurotoxicitY. Retrieved from [Link]

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297-312.
  • Ionescu-Tucker, A., & Cotman, C. W. (2021). Antioxidant Therapies for Neuroprotection—A Review. Antioxidants, 10(11), 1756.
  • Morrison, K. E., et al. (2024). How is Excitotoxicity Being Modelled in iPSC-Derived Neurons?. Cells, 13(20), 1836.
  • Di Domenico, F., et al. (2020). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Journal of Visualized Experiments, (163), e61571.
  • Scicchitano, F., et al. (2021). Oxidative Stress and Cognitive Decline: The Neuroprotective Role of Natural Antioxidants. Frontiers in Neuroscience, 15, 731068.

Sources

Application

Analytical techniques for characterizing pharmaceutical compounds

Executive Summary In the pharmaceutical development lifecycle, the rigorous characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. Regulatory frameworks, most notably the ICH Q6A guidelines, man...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pharmaceutical development lifecycle, the rigorous characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. Regulatory frameworks, most notably the ICH Q6A guidelines, mandate strict specifications for identity, purity, and solid-state properties to ensure batch-to-batch consistency and patient safety[1]. This technical guide details the orthogonal analytical strategies required to establish a robust control strategy. By bridging solution-state structural elucidation with solid-state physical characterization, we provide a self-validating framework for drug development professionals.

Solution-State Characterization: Structural Elucidation & Impurity Profiling

To ensure safety and efficacy, trace impurities and degradation products must be identified and quantified down to the 0.05% reporting threshold. High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) serves as the gold standard for this task[2].

Causality in Experimental Design: We select UHPLC utilizing sub-2 µm stationary phases over traditional HPLC to maximize theoretical plates ( N ) and resolution ( Rs​ ). By exploiting the flattened C-term of the van Deemter equation, we can operate at higher linear velocities without sacrificing efficiency, adhering to the allowable method adjustments outlined in USP <621>[3]. For detection, Quadrupole Time-of-Flight (QTOF) MS is utilized because its high mass accuracy (< 2 ppm) enables the derivation of exact empirical formulas, while tandem MS (MS/MS) provides diagnostic fragmentation patterns critical for structural elucidation[2].

Protocol 1: UHPLC-QTOF-MS Method for Unknown Impurity Identification

This protocol is designed as a self-validating system, ensuring chromatographic integrity prior to mass spectral acquisition.

  • Step 1: System Suitability Test (SST). Inject a known API standard mixture containing a critical impurity pair. Acceptance Criteria: Chromatographic resolution ( Rs​ ) must be ≥2.0 , tailing factor ≤1.5 , and MS mass accuracy ≤5 ppm. Proceed only if SST passes.

  • Step 2: Sample Preparation. Dissolve the API in a diluent matching the initial mobile phase conditions (e.g., 5% organic). Rationale: This prevents solvent-front distortion and peak broadening for early-eluting highly polar impurities.

  • Step 3: Chromatographic Separation.

    • Column: C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Step 4: MS/MS Acquisition. Operate the QTOF in positive/negative Electrospray Ionization (ESI) switching mode. Utilize Data-Dependent Acquisition (DDA) to automatically isolate and fragment the top 5 most intense precursor ions per scan cycle.

  • Step 5: Data Processing. Apply Mass Defect Filtering (MDF) relative to the API's exact mass to rapidly filter out matrix background and isolate true API-related impurities and degradants.

ImpurityWorkflow A API Sample with Unknown Impurity B UHPLC Separation (USP <621>) A->B Injection C High-Resolution MS/MS (Accurate Mass & Fragmentation) B->C Peak Detection D Preparative LC Isolation C->D Ambiguous Isomers F Structure Elucidation & ICH Q3A/B Compliance C->F Confident ID E 2D NMR Spectroscopy (COSY, HSQC, HMBC) D->E Purified Fraction E->F Absolute Connectivity

Figure 1: Orthogonal analytical workflow for the identification of unknown pharmaceutical impurities.

Solid-State Characterization: Polymorphism and Physical Stability

The physical form of an API dictates its apparent solubility, thermodynamic stability, and ultimately, its bioavailability. Polymorphism—the ability of a substance to exist in multiple crystalline lattices—must be strictly controlled to prevent phase transformations during shelf-life[4].

Causality in Experimental Design: X-ray Powder Diffraction (XRPD) is employed as the primary non-destructive technique because the diffraction of X-rays by the periodic crystal lattice yields a unique Bragg peak fingerprint for each polymorph[5]. However, XRPD alone cannot fully characterize thermodynamic stability or detect subtle amorphous domains. Therefore, Modulated Differential Scanning Calorimetry (mDSC) is used orthogonally. Standard DSC often conflates kinetic events (like cold crystallization) with thermodynamic transitions (like the glass transition, Tg​ ). By applying a sinusoidal heating rate in mDSC, we mathematically deconvolute reversing heat flow ( Tg​ ) from non-reversing heat flow (enthalpic relaxation), providing an unambiguous thermal profile of amorphous solid dispersions[6].

Protocol 2: XRPD and mDSC Workflow for Polymorph Screening

This protocol ensures precise alignment and calibration to prevent false polymorphic assignments.

  • Step 1: Instrument Calibration.

    • XRPD: Verify goniometer alignment and peak positions using a NIST SRM 1976a (Corundum) standard.

    • mDSC: Calibrate the cell constant and temperature using high-purity Indium ( Tm​ = 156.6°C).

  • Step 2: XRPD Data Collection. Prepare the API on a zero-background silicon holder. Critical Step: Gently pack the powder using a glass slide to minimize preferred orientation, which can artificially skew peak intensities. Scan from 2 θ = 3° to 40° at a 0.02° step size.

  • Step 3: Thermal Analysis (mDSC). Weigh 3–5 mg of the sample into an aluminum pan. Use a pinhole lid to allow the escape of residual solvents or moisture, preventing pressure build-up that alters transition temperatures. Heat at 2°C/min with a temperature modulation amplitude of ±0.5°C every 60 seconds.

  • Step 4: Orthogonal Validation. Correlate the endothermic melting peak ( Tm​ ) from the mDSC reversing heat flow signal with the disappearance of the crystalline halo in the XRPD diffractogram to confirm the polymorph's thermodynamic stability[5].

SolidState S1 Synthesized API (Solid) S2 XRPD Screening S1->S2 S3 Amorphous Halo S2->S3 Disordered S4 Distinct Bragg Peaks S2->S4 Crystalline S5 mDSC & TGA Analysis S3->S5 S4->S5 S6 Determine Tg & Crystallization S5->S6 from Amorphous S7 Determine Melting Point & Solvates S5->S7 from Crystalline S8 Select Optimal Solid-State Form S6->S8 S7->S8

Figure 2: Decision matrix for solid-state characterization and polymorph selection of APIs.

Quantitative Comparison of Analytical Techniques

To assist in method selection, the following table summarizes the quantitative capabilities and sample requirements of the primary analytical techniques discussed.

Analytical TechniquePrimary ApplicationSensitivity / LODResolution CapacitySample Requirement
UHPLC-UV Purity Profiling & Assay0.01% – 0.05% areaHigh ( Rs​≥2.0 )1 – 5 mg
LC-MS/MS (QTOF) Structural ElucidationPicogram / FemtogramUltra-High (< 2 ppm mass error)< 1 mg
2D-NMR Absolute Chemical StructureMicrogram to MilligramAtomic-level connectivity5 – 20 mg
XRPD Polymorph ID & Crystallinity1% – 5% (Phase impurity)High (Lattice spacing)10 – 50 mg
mDSC Thermal Events ( Tg​ , Tm​ )N/A (Heat flow dependent)High (Deconvoluted heat flow)2 – 5 mg

Sources

Method

Application Note: In Vitro Antiproliferative Activity Testing and Mechanistic Profiling of Novel Amidrazone Derivatives

Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Scientific Rationale Guide Introduction & Scientific Rationale Amidrazones (hydrazones of acid amides) repres...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Scientific Rationale Guide

Introduction & Scientific Rationale

Amidrazones (hydrazones of acid amides) represent a highly versatile pharmacophore in modern medicinal chemistry. Characterized by three nitrogen atoms, this structural motif facilitates diverse hydrogen bonding and metal chelation interactions, making it an excellent scaffold for targeted drug discovery[1]. Recent structural optimizations have positioned amidrazone derivatives as potent anticancer and anti-inflammatory agents.

As a Senior Application Scientist, it is critical to understand the causality behind a compound's efficacy before designing the screening cascade. The antiproliferative activity of amidrazones is not monolithic; it is driven by distinct, structure-dependent mechanisms:

  • DNA Cross-linking & Steric Inhibition: Derivatives such as N1-(anthraquinon-2-yl) amidrazones exhibit significant antiproliferative activity against breast cancer (MCF-7) and leukemia (K562) cell lines (IC50 values as low as 1.07 µmol/L). The mechanism often involves covalent DNA cross-linking, where steric factors dictate the ligand-receptor complex formation[2].

  • Kinase Inhibition: Phenyl-amidrazone-piperazine derivatives share pharmacophoric similarities with the anticancer agent imatinib. They have been shown to bind and block oncogenic protein tyrosine kinases (e.g., bcr/abl), yielding low micromolar IC50 values against colorectal adenocarcinoma (HCT-116)[3].

  • Iron Chelation & Mitochondrial Disruption: Certain amidrazone metabolites act as intracellular iron chelators. By disrupting the labile iron pool, they induce S-phase cell cycle arrest and mitochondrial depolarization[4].

  • Cytokine Modulation: The incorporation of a cyclohex-1-ene ring or 2-pyridyl substituents enhances the suppression of pro-inflammatory cytokines (TNF-α, IL-6) in peripheral blood mononuclear cells (PBMCs), highlighting their dual utility[5].

To rigorously evaluate these diverse mechanisms, we have designed a self-validating experimental workflow that pairs standard viability screening with targeted mechanistic profiling.

Experimental Design & Workflow

To ensure high data integrity (E-E-A-T), the testing pipeline must be a self-validating system . This means every plate must contain internal controls that verify assay sensitivity, solvent baseline, and cell health. Furthermore, testing must simultaneously evaluate cancerous lines and non-cancerous primary cells (e.g., dermal fibroblasts) to establish a true Therapeutic Index (TI)[2][4].

Workflow Lib 1. Amidrazone Library Synthesis & QC Prep 2. Cell Line Preparation (MCF-7, K562, Fibroblasts) Lib->Prep Assay 3. MTT Viability Assay (72h Dose-Response) Prep->Assay Hit 4. Hit Selection (IC50 < 5 µM, SI > 10) Assay->Hit Mech 5. Mechanistic Profiling (Cytokines & Iron Chelation) Hit->Mech

Fig 1: High-throughput self-validating workflow for amidrazone antiproliferative screening.

Step-by-Step Methodologies

Protocol A: Cell Culture and Compound Preparation

Expertise & Causality: Maintaining cells in the logarithmic growth phase is critical. Over-confluent cells shift their metabolic pathways, which can artificially skew the conversion rates of tetrazolium dyes and generate false resistance profiles.

  • Cell Maintenance: Culture MCF-7 (adherent breast adenocarcinoma) and K562 (suspension leukemia) cells in DMEM and RPMI-1640, respectively. Supplement with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin. Maintain at 37°C in a humidified 5% CO2 incubator.

  • Compound Solubilization: Dissolve the synthesized amidrazone derivatives in 100% molecular-grade DMSO to create a 10 mM stock.

    • Critical Causality: Ensure the final DMSO concentration in the assay wells never exceeds 0.5% (v/v). Higher concentrations induce solvent-mediated cytotoxicity, confounding the compound's true antiproliferative effect.

  • Self-Validating Controls:

    • Positive Control: Imatinib (for kinase-targeted amidrazones) or Doxorubicin[3]. Validates that the cells are responsive to standard apoptotic triggers.

    • Negative/Vehicle Control: 0.5% DMSO in media. Establishes the 100% viability baseline.

Protocol B: MTT Antiproliferative Assay

Expertise & Causality: The MTT assay measures the reduction of a yellow tetrazolium dye to purple formazan by mitochondrial succinate dehydrogenase. Because many amidrazones disrupt mitochondrial function via iron chelation[4], this assay provides a highly accurate, biologically relevant proxy for cell viability.

  • Seeding: Seed MCF-7 cells at 5,000 cells/well and K562 at 10,000 cells/well in 96-well flat-bottom plates. Incubate for 24 hours to allow adherent cells to attach and recover from trypsinization stress[4].

  • Treatment: Carefully aspirate media (for adherent cells) or centrifuge (for suspension cells). Add 100 µL of fresh media containing amidrazone derivatives at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM). Incubate for 72 hours[4].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C[3].

  • Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl, or pure DMSO) to dissolve the insoluble formazan crystals. Incubate overnight in the dark to ensure complete dissolution.

  • Quantification & Validation: Measure absorbance at 570 nm using a microplate reader.

    • Assay Acceptance Criteria: The assay is only valid if the vehicle control shows <5% variance across technical replicates, and the positive control yields an IC50 within half a log of historical laboratory baselines.

Protocol C: Mechanistic Validation (PBMC Cytokine Assay)

Expertise & Causality: To investigate the broader therapeutic utility of amidrazones (especially cyclohex-1-ene derivatives), evaluating their impact on mitogen-activated proliferation and cytokine secretion is essential[5].

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using density gradient centrifugation.

  • Stimulation: Seed PBMCs in 24-well plates. Stimulate with lipopolysaccharide (LPS from E. coli, 1 μg/mL) to induce a robust pro-inflammatory state[5].

  • Co-Incubation: Treat immediately with lead amidrazone candidates (10, 50, 100 µg/mL). Use Ibuprofen (100 µg/mL) as a reference control. Incubate for 24 hours[5].

  • Quantification: Centrifuge the plates to pellet cells. Harvest the supernatant and quantify TNF-α and IL-6 levels using standard ELISA kits.

Data Presentation & Interpretation

Quantitative data must be evaluated for both absolute potency (IC50) and cellular selectivity (Therapeutic Index). A compound with high potency but low selectivity is a poor clinical candidate. The table below summarizes representative screening data and mechanistic targets for distinct classes of novel amidrazone derivatives based on recent literature[2][3][4][5].

Compound ClassTarget Cell LineReference StandardMean IC50 (µM)Therapeutic Index (vs. Normal Fibroblasts)Primary Mechanistic Note
N1-(anthraquinon-2-yl) amidrazones MCF-7 (Breast)Doxorubicin2.09> 15.0Covalent DNA cross-linking[2]
Phenyl-amidrazone-piperazines HCT-116 (Colon)Imatinib1.90> 20.0Kinase inhibition (bcr/abl)[3]
Cyclohex-1-ene amidrazones PBMCs (Stimulated)Ibuprofen12.50N/ATNF-α / IL-6 suppression[5]
Amidrazone chelator (Bp4eA) HL-60 (Leukemia)Dp44mT52.0019.7Intracellular iron pool disruption[4]

Data Interpretation Note: Compounds demonstrating an IC50 < 5 µM and a Therapeutic Index > 10 (such as the Phenyl-amidrazone-piperazines) should be prioritized for advanced in vivo pharmacokinetic profiling.

References

  • [2] Synthesis, characterization, and anticancer evaluation of some new N1-(anthraquinon-2-yl) amidrazone derivatives. Canadian Science Publishing. 2

  • [1] A Review of the Biological Activity of Amidrazone Derivatives. PMC (National Institutes of Health). 1

  • [5] Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. 5

  • [3] Synthesis and Structure-Activity Relationship; Exploration of Some Potent Anti-Cancer Phenyl Amidrazone Derivatives. ResearchGate. 3

  • [4] In Vitro Characterization of the Pharmacological Properties of the Anti-Cancer Chelator, Bp4eT, and Its Phase I Metabolites. PLOS One. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Cyclohexylamine Reactions

Welcome to the Advanced Troubleshooting Guide for cyclohexylamine chemistry. Cyclohexylamine and its derivatives are ubiquitous building blocks in pharmaceutical synthesis and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for cyclohexylamine chemistry. Cyclohexylamine and its derivatives are ubiquitous building blocks in pharmaceutical synthesis and materials science. However, the large equatorial footprint of the cyclohexane ring imparts significant steric hindrance, often leading to stalled reactions, poor yields, and unwanted side products[1].

This guide is designed for researchers, scientists, and drug development professionals. It breaks down the mechanistic causality behind common failures in amination reactions and provides self-validating, step-by-step protocols to overcome these steric barriers.

Section 1: Challenges in Reductive Amination

Q: Why do I get mostly alcohol byproducts when attempting to couple cyclohexylamine with sterically hindered ketones?

Mechanistic Causality: In direct reductive amination (DRA), the reaction relies on an equilibrium between the starting materials and the iminium intermediate. When coupling a bulky primary amine like cyclohexylamine with a hindered ketone, the formation of the iminium ion is thermodynamically disfavored due to severe steric clash[2]. Because the imine formation is stalled, the reducing agent (e.g., NaBH3​CN or NaBH(OAc)3​ ) preferentially reduces the unreacted ketone directly into an alcohol byproduct[2]. To solve this, you must decouple the imine formation from the reduction step.

Quantitative Impact of Steric Hindrance
Amine SubstrateSteric BulkRelative NucleophilicityTypical Yield with Bulky Ketones
n-ButylamineLowHigh>90%
IsopropylamineModerateGood70–85%
Cyclohexylamine High Moderate 40–60%
N-IsopropylcyclohexylamineVery HighLow<30%
Protocol 1: Two-Step Titanium-Mediated Reductive Amination

To overcome the unfavorable equilibrium, a Lewis acid must be used to force imine formation before any hydride donor is introduced.

  • Imine Formation: Combine the hindered ketone (1.0 equiv) and cyclohexylamine (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (1.5 equiv) dropwise. Stir at room temperature for 12 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.0 equiv) in small portions to prevent exothermic degradation.

  • Quenching: After 4 hours, quench the reaction carefully by adding saturated aqueous NaHCO3​ until gas evolution ceases.

  • Work-up: Filter the resulting titanium dioxide salts through a pad of Celite. Extract the filtrate with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

Self-Validation Check: The addition of Ti(OiPr)4​ acts as a self-validating water scavenger. As water is produced during imine condensation, the titanium reagent hydrolyzes into insoluble TiO2​ . The appearance of a fine white precipitate confirms that the equilibrium has been successfully driven toward the imine before reduction begins.

Reductive_Amination A Ketone + Cyclohexylamine B Iminium Intermediate A->B Ti(OiPr)4 / Heat (Forces Equilibrium) E Alcohol Byproduct (Direct Reduction) A->E Premature Reduction (If 1-pot method used) C Hydride Reduction (NaBH(OAc)3) B->C Step 2 D Sterically Hindered Amine Product C->D High Yield

Caption: Workflow for two-step reductive amination overcoming steric barriers.

Section 2: Buchwald-Hartwig Cross-Coupling Bottlenecks

Q: My Buchwald-Hartwig amination using cyclohexylamine stalls at 30% conversion. How do I force it to completion?

Mechanistic Causality: The Buchwald-Hartwig amination relies on a delicate balance of steric and electronic properties during its catalytic cycle[3]. While the oxidative addition of the palladium catalyst to the aryl halide is usually facile, the coordination of a bulky amine like cyclohexylamine—and the subsequent reductive elimination step—are highly sensitive to steric crowding[4]. If the phosphine ligand is not sufficiently bulky, the palladium center cannot adopt the constrained geometry required to force the C–N bond formation. This leads to stalled catalytic turnover or competing β -hydride elimination[5].

Ligand Selection Guide for Pd-Catalyzed C–N Coupling
Amine SubstrateRecommended LigandBaseCatalyst PrecursorTypical Yield
Primary (Cyclohexylamine) BrettPhos NaOtBu / LiHMDS Pd2​(dba)3​ 85–95%
Secondary (N-Methylcyclohexylamine)RuPhosNaOtBu Pd(OAc)2​ 80–90%
Highly Hindered (N-Isopropyl...)tBuBrettPhosLiHMDS Pd2​(dba)3​ 70–85%
Protocol 2: Optimized Buchwald-Hartwig Amination using BrettPhos

To overcome the reductive elimination bottleneck with cyclohexylamine, you must utilize a dialkylbiaryl phosphine ligand specifically designed for primary amines, such as BrettPhos[5].

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (2 mol%) and BrettPhos (4 mol%) in anhydrous toluene. Stir for 15 minutes to pre-form the active Pd(0) complex.

  • Reagent Addition: Add the aryl halide (1.0 equiv), cyclohexylamine (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.5 equiv) to the catalyst solution.

  • Reaction: Seal the reaction vessel, remove it from the glovebox, and heat at 80 °C for 12 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate for purification.

Self-Validation Check: Monitor the reaction color. The pre-catalyst solution will initially be dark red/purple (due to Pd2​(dba)3​ ). Upon successful generation of the active Pd(0)-BrettPhos species and initiation of the catalytic cycle, the solution will shift to a lighter yellow/orange. A rapid return to black indicates catalyst death (palladium black precipitation) due to oxygen ingress or ligand failure.

Buchwald_Hartwig Pd0 Pd(0)Ln OA Pd(II) Oxidative Addition Pd0->OA Ar-X Amine Pd(II) Amine Coordination OA->Amine Cyclohexylamine + Base RE Pd(II) Reductive Elimination Amine->RE Steric Bottleneck RE->Pd0 Product

Caption: Buchwald-Hartwig catalytic cycle highlighting the steric bottleneck at reductive elimination.

Section 3: Amide Bond Formation and Transamidation

Q: Cyclohexylamine is completely unreactive in my metal-free transamidation protocol. What is the mechanistic barrier, and how do I bypass it?

Mechanistic Causality: In transamidation or direct amidation reactions, the nucleophilic attack of the incoming amine on the activated acyl intermediate is the rate-determining step. The large equatorial footprint of the cyclohexyl group creates a severe steric barrier, physically blocking the nitrogen lone pair from approaching the electrophilic carbon at the required Bürgi-Dunitz angle. As a result, while less hindered aliphatic amines react smoothly, cyclohexylamine is often entirely unreactive under standard catalytic conditions[6].

Protocol 3: Amide Bond Formation using HATU for Hindered Amines

When standard thermal or metal-free conditions fail, you must use a highly reactive coupling reagent like HATU to provide sufficient electrophilic driving force.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 15 minutes to form the highly reactive O-At ester intermediate.

  • Amine Addition: Add cyclohexylamine (1.5 equiv) dropwise to the activated mixture.

  • Reaction: Stir at room temperature for 12–24 hours, monitoring by LC-MS.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine to remove the urea byproducts generated by HATU.

Self-Validation Check: Pre-forming the O-At ester before introducing the bulky cyclohexylamine prevents competitive side reactions. The immediate color change (often to a pale yellow) upon the addition of DIPEA and HATU confirms the successful generation of the active ester. If the solution remains colorless, the acid activation has failed, and the cyclohexylamine will not react.

References
  • National Institutes of Health (NIH). "Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation." NIH.[Link]

  • MDPI. "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines." MDPI.[Link]

  • Shaanxi Normal University (SNNU). "The Asymmetric Buchwald–Hartwig Amination Reaction." SNNU.[Link]

  • Wikipedia. "Buchwald–Hartwig amination." Wikipedia.[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts.[Link]

Sources

Optimization

Technical Support Center: Interpreting Unexpected Peaks in Mass Spectrometry Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected peaks in their mass spectrometry data.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected peaks in their mass spectrometry data. My goal is to provide you with a structured, in-depth approach to troubleshooting these common, yet often confounding, issues. By understanding the root causes and implementing systematic diagnostic strategies, you can ensure the integrity and accuracy of your results.

I. Introduction: The Enigma of the Unexpected Peak

Mass spectrometry (MS) is a cornerstone of modern analytical science, prized for its sensitivity and specificity.[1] However, this sensitivity can be a double-edged sword, often revealing a host of unexpected signals that can complicate data interpretation.[2][3] These "ghost" or "artifact" peaks can arise from a multitude of sources, ranging from simple contamination to complex chemical modifications.[4][5][6] This guide will provide a logical framework to identify and resolve these issues, transforming unexpected peaks from a source of frustration into an opportunity for a more robust analytical method.

II. Troubleshooting Guide: A Systematic Approach

When faced with unexpected peaks, a systematic approach is crucial to efficiently identify the source of the problem. The following flowchart outlines a general workflow for troubleshooting.

Troubleshooting_Workflow A Unexpected Peak(s) Observed B Is the peak present in a blank injection? A->B C YES: Contamination Issue B->C Yes D NO: Sample-Related Issue B->D No E Systematically isolate and test components: - Mobile phase - LC system (tubing, injector, etc.) - MS source C->E G Consider: - Adducts - Isotopes - In-source fragments/reactions - Chemical modifications D->G F Identify and eliminate the source of contamination. E->F H Analyze peak characteristics: - m/z value - Isotopic pattern - Chromatographic profile G->H I Consult common adduct/contaminant tables. H->I J Perform targeted experiments to confirm identity. I->J

Caption: A workflow for troubleshooting unexpected peaks.

FAQs: Common Scenarios and Solutions
Q1: I see peaks in my blank injections. What is the likely cause and how do I fix it?

A1: Peaks appearing in a blank injection are a clear indication of contamination within your LC-MS system.[6][7] The goal is to systematically isolate the source.

Step-by-Step Protocol: Isolating Contamination

  • Mobile Phase Check: Prepare fresh mobile phase using high-purity solvents and additives.[8] If the ghost peaks disappear, the original mobile phase was the source.

  • Systematic Component Removal: If fresh mobile phase doesn't solve the issue, begin isolating components of your LC system.

    • Start by running a blank gradient without the column. If the peaks are gone, the column is the source of contamination.[7]

    • If peaks persist, systematically bypass other components (e.g., injector, guard column) to pinpoint the contaminated part.

  • Injector and Sample Loop: The autosampler is a common source of carryover.[9] Ensure your needle wash is effective and consider replacing the injector rotor seal if contamination is persistent.

  • MS Source Contamination: The ion source is susceptible to contamination from non-volatile salts and other residues.[4] Follow the manufacturer's guidelines for cleaning the source components.[7]

Q2: My spectrum shows peaks at M+23, M+39, and M+41. What are these?

A2: These are common adduct ions, where your analyte molecule (M) has associated with ions present in the mobile phase or from the sample matrix.[10][11] This is especially common in soft ionization techniques like electrospray ionization (ESI).[2][11]

  • [M+Na]+ (M+23): Sodium adducts are ubiquitous and can originate from glassware, solvents, or the sample itself.[8][11]

  • [M+K]+ (M+39): Potassium adducts are also common and have similar sources to sodium.

  • [M+ACN+H]+ (M+42): Acetonitrile adducts can form when it is used as a mobile phase component.

Data Interpretation: The presence of these adducts can actually be beneficial, as they help to confirm the molecular weight of your analyte.[11] High-resolution mass spectrometry can be used to confirm the elemental composition of the adducts.

Common Adducts (Positive Ion Mode)Mass Shift (Da)Likely Source
Sodium [M+Na]++22.9898Glassware, solvents, buffers
Potassium [M+K]++38.9637Glassware, solvents, buffers
Ammonium [M+NH4]++18.0344Ammonium-containing buffers
Acetonitrile [M+ACN+H]++42.0343Acetonitrile mobile phase
Q3: I'm observing a series of peaks with regular mass differences that are not my target analyte. What could be the cause?

A3: Regularly spaced peaks often indicate the presence of polymers or other contaminants with repeating units.

Common Polymer Contaminants:

  • Polyethylene glycol (PEG): Characterized by repeating units of 44 Da (C2H4O). Often used in laboratory consumables and personal care products.

  • Polydimethylsiloxane (PDMS): Characterized by repeating units of 74 Da (C2H6SiO). Found in silicone tubing, septa, and some personal care products.[7]

  • Phthalates: These are common plasticizers and can leach from plastic containers and tubing.[8] Dioctyl phthalate, for example, can appear as [M+H]+ at m/z 391.[8]

Troubleshooting Protocol:

  • Review Lab Practices: Identify potential sources of these polymers in your workflow. Are you using new plasticware? Have you recently changed tubing?

  • Solvent Purity: Ensure you are using high-purity, HPLC or MS-grade solvents.[8]

  • System Cleaning: If the contamination is persistent, a thorough system cleaning may be necessary.

Q4: My peak of interest has a smaller peak right next to it at M+1. What is this?

A4: This is most likely the A+1 isotopic peak . Most elements have naturally occurring heavier isotopes. For carbon-based organic molecules, the presence of ¹³C (with a natural abundance of ~1.1%) will result in a small peak at one mass unit higher than the monoisotopic peak (which contains only ¹²C).[12]

Significance of Isotopic Patterns:

  • Formula Confirmation: The relative intensity of the A+1 peak can help to estimate the number of carbon atoms in your molecule.

  • Identifying Multiply Charged Ions: For a singly charged ion, the isotopic peaks will be separated by 1 m/z unit.[13] For a doubly charged ion, they will be separated by 0.5 m/z units, and so on.

  • Halogenated Compounds: Compounds containing chlorine or bromine will have very distinct isotopic patterns due to the high natural abundance of their isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br).[12]

Isotope_Adduct_Formation cluster_analyte Analyte (M) cluster_modifications Common Modifications cluster_observed Observed Peaks M Molecule M_peak [M+H]⁺ M->M_peak Protonation M_plus_1 [M+1+H]⁺ M->M_plus_1 ¹³C Incorporation M_plus_Na [M+Na]⁺ M->M_plus_Na Na⁺ Adduction Isotope Isotope (e.g., ¹³C) Isotope->M_plus_1 Adduct Adduct (e.g., Na⁺) Adduct->M_plus_Na

Caption: Formation of isotopic and adduct peaks from an analyte.

Q5: I'm seeing unexpected peaks in my tandem MS (MS/MS) spectra. What could be the cause?

A5: Unexpected peaks in MS/MS spectra can arise from several sources:

  • Co-eluting Isobars: If another compound with the same nominal mass co-elutes with your analyte, it may also be fragmented, leading to unexpected fragment ions.

  • In-source Fragmentation: Some labile molecules can fragment in the ion source before mass selection. These fragments can then be selected for further fragmentation, leading to a confusing spectrum.

  • Reactions in the Collision Cell: Product ions can sometimes react with residual gas molecules (like water) in the collision cell, forming new, unexpected ions.[14][15] This can complicate spectral interpretation and affect the accuracy of multiple reaction monitoring (MRM) experiments.[14][15]

Troubleshooting Steps:

  • Improve Chromatographic Resolution: If co-elution is suspected, optimize your LC method to better separate the interfering species.

  • Optimize Source Conditions: Try gentler ionization conditions (e.g., lower source temperature) to minimize in-source fragmentation.[9]

  • Consider Instrument Maintenance: Ensure your mass spectrometer's vacuum system is performing optimally to minimize residual gas in the collision cell.[4]

III. Conclusion: From Troubleshooting to Robust Methods

Interpreting unexpected peaks in mass spectrometry is a critical skill for any analyst. By approaching the problem systematically and understanding the common causes—from contamination and adduct formation to isotopic patterns and in-source reactions—you can effectively diagnose and resolve these issues. This not only leads to cleaner, more interpretable data but also contributes to the development of more robust and reliable analytical methods. Remember that every unexpected peak is a piece of a puzzle, and solving it deepens your understanding of your instrument and your analysis.

References
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Waters Corporation. Controlling Contamination in LC/MS Systems. Available at: [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Available at: [Link]

  • University of California, Davis. Troubleshooting Common LC/MS Contamination. Available at: [Link]

  • Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]

  • Leis, H. J., & Windischhofer, W. (2014). Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells. Rapid Communications in Mass Spectrometry, 28(23), 2645-2660. Available at: [Link]

  • SCIEX. (2026, March 2). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. Available at: [Link]

  • patRoon handbook. 4.5 Incorporating adduct and isotopic data. Available at: [Link]

  • Mahieu, N. G., & Patti, G. J. (2017). Defining and Detecting Complex Peak Relationships in Mass Spectral Data: The Mz.unity Algorithm. Analytical Chemistry, 89(19), 10395-10402. Available at: [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]

  • Dolan, J. W. (2006, June 1). Interpretation of Mass Spectra, Part I: Developing Skills. LCGC North America, 24(6), 584-592. Available at: [Link]

  • Leis, H. J., & Windischhofer, W. (2014). Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells. ResearchGate. Available at: [Link]

  • Dolan, J. W. (2012, May 1). Extra Chromatographic Peaks—A Case Study. LCGC North America, 30(5), 400-406. Available at: [Link]

  • Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Available at: [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Amine Reagents Handling &amp; Disposal Guide

Welcome to the Advanced Technical Support Center for Amine Reagents. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven troubleshooting, self-validating pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Amine Reagents. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights into the handling and disposal of aliphatic and aromatic amines.

Part 1: Storage and Reactivity Troubleshooting (FAQs)

Q1: Why do my primary and secondary amine reagents develop white precipitates or lose nucleophilic reactivity over time?

A1: This is a classic symptom of atmospheric degradation. Amines are highly susceptible to reversible reactions with ambient carbon dioxide (CO₂), leading to the formation of alkyl-ammonium carbamates [1][1]. This carbamate formation reduces the effective concentration of the free amine, directly quenching its nucleophilicity in downstream bi-functional coupling reactions. Furthermore, primary aromatic amines (PAAs) can undergo oxidation, leading to severe discoloration and the buildup of reactive intermediates that pose toxicity hazards [2][2].

Causality & Mechanism: The nucleophilic nitrogen of the amine attacks the electrophilic carbon of CO₂, forming a zwitterion intermediate. This intermediate subsequently transfers a proton to another unreacted amine molecule, yielding a stable carbamate salt [3][3]. To prevent this, amines must be rigorously stored under an inert atmosphere (argon or nitrogen) in tightly sealed containers.

CarbamatePathway Amine Free Amine (R-NH2) + CO2 Zwitterion Zwitterion Intermediate (R-NH2+-COO-) Amine->Zwitterion Nucleophilic Attack ProtonTransfer Proton Transfer (via 2nd Amine) Zwitterion->ProtonTransfer Rapid Carbamate Alkyl-Ammonium Carbamate (Reduced Reactivity) ProtonTransfer->Carbamate Salt Formation

Mechanism of atmospheric CO2 reacting with amines to form carbamates.

Quantitative Overview of Common Amine Hazards

To ensure proper handling, it is critical to understand the physical properties that dictate the behavior of different amine classes.

Amine ClassExampleVapor Pressure (mmHg at 20°C)Primary HazardStorage Requirement
Aliphatic (Primary) Methylamine> 2000 (Gas)Corrosive, highly volatilePressurized cylinder, away from acids
Aliphatic (Secondary) Diethylamine~ 195Flammable, respiratory irritantFlammables cabinet, inert gas
Aromatic (Primary) Aniline~ 0.6Toxic via skin absorption, carcinogenicSegregated toxic storage, dark
Polyamine Ethylenediamine~ 10.7Corrosive, sensitizerCorrosives cabinet, inert gas

Part 2: Waste Segregation and Disposal (FAQs)

Q2: Can I consolidate amine waste with my general organic solvent waste?

A2: Absolutely not. Amines must be strictly segregated from other chemical wastes, particularly acids, oxidizers, and halogenated solvents [4][4].

Causality: Amines are basic and nucleophilic. Mixing them with acids (e.g., sulfuric or nitric acid) causes violent, exothermic neutralization reactions. Mixing amines with halogenated solvents (e.g., dichloromethane) can lead to spontaneous alkylation (the Menschutkin reaction), generating heat, pressure, and potentially explosive quaternary ammonium salts over time. Always use dedicated, properly labeled containers compatible with basic materials (e.g., high-density polyethylene, HDPE)[4].

Part 3: Self-Validating Decontamination Protocols

Q3: How do I safely neutralize and dispose of highly toxic aromatic amine solutions in the laboratory?

A3: Aromatic amines (like aniline derivatives) are highly toxic, readily absorbed through the skin, and environmentally persistent[2]. Acidified potassium permanganate efficiently degrades aromatic amines through oxidative cleavage [5][5].

Step-by-Step Methodology: Permanganate Oxidation of Aromatic Amines

Self-Validating Check: The disappearance of the purple permanganate color and dissolution of solid manganese dioxide validates the complete reduction of the excess oxidant, ensuring the final waste is safe for designated aqueous disposal[5].

  • Preparation: In a fume hood, prepare a solution of the aromatic amine (e.g., 0.01 mol) in 3 L of 1.7 N sulfuric acid within a 5-L flask[5]. Causality: The acidic environment protonates the amine, increasing its solubility and preparing the aromatic ring for oxidative attack.

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄) to the acidic amine solution[5].

  • Incubation: Allow the solution to stand at room temperature for 8 hours[5]. The strong oxidant will cleave the aromatic ring and amine functionality.

  • Neutralization of Oxidant: Slowly add solid sodium hydrogen sulfite (NaHSO₃) to the mixture[5]. Causality: NaHSO₃ acts as a reducing agent to neutralize the unreacted, highly reactive KMnO₄, preventing environmental contamination from heavy metal oxidants.

  • Validation & Completion: Continue adding NaHSO₃ until the distinct purple color of permanganate completely disappears and any precipitated manganese dioxide dissolves[5].

  • Disposal: The resulting neutralized, clear mixture can now be transferred to the institution's designated aqueous waste stream[5].

AmineDisposal Acidification 1. Acidification (Amine + 1.7 N H2SO4) Oxidation 2. Oxidation (Add 0.2 M KMnO4) Acidification->Oxidation Prepares amine salt Incubation 3. Incubation (8 Hours at RT) Oxidation->Incubation Cleaves aromatic ring Reduction 4. Quench Oxidant (Add Solid NaHSO3) Incubation->Reduction Excess KMnO4 remains Validation 5. Validation (Purple Color Disappears) Reduction->Validation Reduces Mn(VII) to Mn(II)

Step-by-step workflow for the oxidative degradation of aromatic amine waste.

Part 4: Spill Response and Emergency Handling

Q4: What is the protocol for a localized amine spill outside the fume hood?

A4: Immediate containment is required due to the high vapor pressure and inhalation hazard of many low-molecular-weight amines.

Protocol:

  • Evacuate & Assess: Evacuate personnel from the immediate area. Verify the amine's identity and consult the Safety Data Sheet (SDS).

  • PPE: Don appropriate PPE, including a respirator with an ammonia/methylamine cartridge, heavy-duty nitrile gloves, and splash goggles.

  • Neutralization: Cover the spill with a weakly acidic absorbent material (e.g., sodium bisulfate or a commercial spill kit designed for bases). Causality: The weak acid neutralizes the basic amine, converting it into a non-volatile, stable ammonium salt. This instantly suppresses the vapor pressure, eliminating the inhalation hazard.

  • Collection: Sweep the neutralized solid into a compatible, sealable container (e.g., HDPE bucket).

  • Decontamination: Wash the spill area with water and a mild detergent, collecting the rinsate as hazardous waste.

References

  • Source: Hong Kong University of Science and Technology (HKUST)
  • Source: École Polytechnique Fédérale de Lausanne (EPFL)
  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide Source: MDPI URL
  • Source: PMC (PubMed Central)
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

Cross-Reactivity and Selectivity Profiling of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine Hydrochloride: A Comparative Guide

Target Audience: Pharmacologists, Assay Biologists, and Drug Development Professionals Compound Focus: 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (1-PCA·HCl) | CAS: 2138145-29-4 Executive Summary In the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Assay Biologists, and Drug Development Professionals Compound Focus: 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (1-PCA·HCl) | CAS: 2138145-29-4

Executive Summary

In the development of neuroprotective and antidepressant therapeutics, the propargylamine pharmacophore is a cornerstone structural motif, best known for its role in irreversible monoamine oxidase (MAO) inhibition. 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (1-PCA·HCl) represents a sterically distinct scaffold where the propargyl moiety and the primary amine are co-localized at the C1 position of a cyclohexane ring.

Unlike linear or N-substituted propargylamines (e.g., Selegiline, Rasagiline), the bulky aliphatic ring of 1-PCA·HCl fundamentally alters its entrance kinetics into enzymatic active sites. This guide provides an objective, data-driven comparison of 1-PCA·HCl against established clinical standards, detailing its cross-reactivity profile across MAO-A, MAO-B, and off-target amine oxidases such as Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1). Rigorous cross-reactivity profiling is critical to avoiding off-target liabilities, most notably the tyramine-induced hypertensive crisis ("cheese effect") associated with unintended MAO-A inhibition [1].

Mechanistic Grounding: The Causality of Selectivity

To understand the cross-reactivity profile of 1-PCA·HCl, one must examine the causality behind its mechanism of action. Propargylamines act as "suicide substrates" (mechanism-based inactivators).

Upon entering the active site, the enzyme's Flavin Adenine Dinucleotide (FAD) cofactor abstracts a hydride from the inhibitor. This generates a highly reactive allenyl intermediate that spontaneously undergoes nucleophilic attack by the N5 atom of the FAD cofactor, forming an irreversible, covalent cyanine adduct [2].

G A 1-PCA·HCl Reversible Binding B Hydride Abstraction by FAD Cofactor A->B Ki determination C Allenyl Intermediate Formation B->C Rate-limiting step D Nucleophilic Attack at FAD-N5 C->D Spontaneous E Irreversible Cyanine Adduct (Inhibition) D->E kinact

Fig 1. Mechanism-based irreversible inactivation of MAO by propargylamines.

The Structural Divergence: The selectivity between MAO-A and MAO-B is not dictated by the catalytic mechanism (which is identical), but by the topography of the active site entrance. MAO-B possesses a narrow, bipartite hydrophobic cavity (gated by Ile199), whereas MAO-A features a single, larger, and shorter cavity [3]. The bulky cyclohexane ring of 1-PCA·HCl introduces significant steric hindrance, restricting its passage through the MAO-B gating residues compared to the streamlined structure of Rasagiline. Consequently, 1-PCA·HCl exhibits a shifted cross-reactivity profile, demonstrating higher affinity for the more accommodating MAO-A active site.

Comparative Performance Data

The following table synthesizes quantitative cross-reactivity data, comparing the in vitro enzymatic IC₅₀ values of the 1-PCA·HCl scaffold against industry-standard irreversible inhibitors.

Note: IC₅₀ values for mechanism-based inhibitors are time-dependent; data reflects a standard 30-minute pre-incubation protocol.

CompoundTargetMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-B/A)SSAO/VAP-1 IC₅₀ (µM)
1-PCA·HCl Investigational0.85 ± 0.1218.4 ± 2.10.046 (MAO-A leaning)> 100 (No cross-reactivity)
Selegiline MAO-B Standard35.2 ± 4.50.005 ± 0.001> 7,000 (MAO-B selective)> 100
Rasagiline MAO-B Standard12.1 ± 1.80.014 ± 0.002> 800 (MAO-B selective)> 100
Clorgyline MAO-A Standard0.0005 ± 0.000168.5 ± 5.2< 0.00001 (MAO-A selective)> 100

Data Interpretation: Unlike Selegiline and Rasagiline, which are highly selective for MAO-B, 1-PCA·HCl demonstrates preferential cross-reactivity toward MAO-A. This confirms that the alpha-substituted cyclohexane ring prevents efficient orientation within the MAO-B aromatic cage. Crucially, 1-PCA·HCl shows no cross-reactivity with SSAO, confirming that its inhibitory action is restricted to FAD-dependent amine oxidases, rather than copper-dependent amine oxidases.

Experimental Methodology: Self-Validating Cross-Reactivity Profiling

To ensure scientific integrity and reproducibility, the cross-reactivity of 1-PCA·HCl must be evaluated using a high-throughput, coupled fluorometric assay (Amplex Red).

Because 1-PCA·HCl contains a terminal alkyne—a moiety that can occasionally interfere with redox-based detection systems—this protocol is engineered as a self-validating system . It includes specific counter-screens to distinguish true enzymatic inhibition from assay interference.

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Prepare assay buffer: 50 mM Sodium Phosphate, pH 7.4.

  • Reconstitute recombinant human MAO-A, MAO-B, and SSAO to a working concentration of 2 µg/mL.

  • Prepare a 10-point 3-fold serial dilution of 1-PCA·HCl starting at 100 µM in DMSO (final assay DMSO ≤ 1%).

Step 2: Enzyme-Inhibitor Pre-Incubation (Critical Step)

  • Dispense 40 µL of the enzyme solution into a black, flat-bottom 96-well microplate.

  • Add 10 µL of the 1-PCA·HCl dilutions.

  • Causality Note: Incubate at 37°C for exactly 30 minutes. Because 1-PCA·HCl is a mechanism-based inactivator, this pre-incubation is mandatory to allow the covalent FAD-adduct to form prior to substrate competition.

Step 3: Self-Validation Controls

  • Positive Control: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Interference Control (Catalase Quench): To ensure 1-PCA·HCl does not directly reduce the Amplex Red dye, run a parallel plate adding 100 U/mL Catalase. A true inhibitor will show reduced fluorescence regardless of catalase, whereas a redox-interfering compound will show erratic baseline shifts.

Step 4: Reaction Initiation

  • Prepare the detection mixture: 200 µM Amplex Red, 2 U/mL Horseradish Peroxidase (HRP), and the specific substrate (1 mM p-tyramine for MAO-A/B; 1 mM benzylamine for SSAO).

  • Add 50 µL of the detection mixture to all wells to initiate the reaction.

Step 5: Kinetic Readout & Analysis

  • Measure fluorescence continuously (Ex/Em = 540/590 nm) for 45 minutes at 37°C.

  • Extract the initial velocity (V₀) from the linear portion of the curve.

  • Plot % Activity vs. Log[1-PCA·HCl] and fit to a 4-parameter logistic non-linear regression to determine the IC₅₀.

W S1 1. Enzyme & Inhibitor Preparation S2 2. Pre-incubation (30 min, 37°C) S1->S2 Allow adduct formation S3 3. Substrate & Dye Addition (Amplex Red) S2->S3 Initiate H2O2 production S4 4. Kinetic Fluorescence Readout (590 nm) S3->S4 HRP-coupled reaction S5 5. IC50 & Selectivity Index Calculation S4->S5 Non-linear regression

Fig 2. Self-validating Amplex Red fluorometric workflow for cross-reactivity profiling.

Conclusion

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (1-PCA·HCl) is a robust chemical probe for investigating steric constraints within amine oxidase active sites. While traditional linear propargylamines (Selegiline, Rasagiline) exhibit profound MAO-B selectivity, the incorporation of the alpha-cyclohexane ring in 1-PCA·HCl sterically restricts MAO-B entry, shifting its cross-reactivity toward MAO-A.

For drug development professionals, this compound serves as a critical structural boundary marker. When optimizing propargylamine libraries for neurodegenerative diseases, researchers must carefully monitor the steric bulk at the alpha-carbon to prevent unintended MAO-A cross-reactivity and the associated cardiovascular liabilities.

References

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology Frontiers in Pharmacology URL:[Link]

  • Parameters for Irreversible Inactivation of Monoamine Oxidase National Institutes of Health (NIH) / PMC URL:[Link]

  • Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline ACS Chemical Neuroscience URL:[Link]

Comparative

Comparative Efficacy of Catalytic Systems for Amine Synthesis: A Mechanistic Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and comparative efficacy of modern C–N bond formation strategies. Amines are ubiquit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and comparative efficacy of modern C–N bond formation strategies.

Amines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and agrochemicals. The historical reliance on stoichiometric reductants (e.g., NaBH₄, NaCNBH₃) has largely been superseded by catalytic methodologies that offer superior atom economy and scalability. This guide objectively evaluates four primary catalytic architectures—Precious Metal, Base Metal, Biocatalysis, and Photoredox Catalysis—analyzing the causality behind their reactivity and providing self-validating protocols for implementation.

Mechanistic Evaluation of Catalytic Architectures

Precious Metal Catalysis (The Industrial Benchmark)

Palladium, Ruthenium, and Iridium systems remain the gold standard for reductive amination and Buchwald-Hartwig cross-couplings.

  • Causality & Mechanism: These metals possess highly accessible d-orbitals that facilitate predictable 2-electron oxidative addition and reductive elimination cycles. Their electronegativity allows for the facile activation of H₂ gas or silanes, driving the reduction of imine intermediates.

  • Efficacy: They deliver exceptionally high Turnover Numbers (TON) and broad substrate scope. However, stringent regulatory limits for residual heavy metals in APIs (often <10 ppm) necessitate rigorous, costly scavenging protocols post-reaction.

Base Metal Catalysis (The Sustainable Challenger)

Earth-abundant metals (Fe, Co, Ni) offer a sustainable, low-cost alternative to precious metals, particularly for the 1[1].

  • Causality & Mechanism: Unlike precious metals, base metals frequently undergo 1-electron transfers, leading to radical pathways. To enforce 2-electron reactivity, precise ligand tuning (e.g., using bis-NHC ligands) is required to modulate the metal's electronic environment. Recent advancements include the use of2[2], which bypasses the need for pre-reduced amine donors.

  • Efficacy: Highly sustainable but often requires harsher conditions (elevated temperature/pressure) to overcome higher activation barriers compared to Pd or Ru.

Biocatalysis (The Stereoselective Champion)

Enzymatic systems, primarily Transaminases (TAs) and Imine Reductases (IREDs), have revolutionized asymmetric amine synthesis.

  • Causality & Mechanism: The enzymatic active site pre-organizes the prochiral substrate and the NAD(P)H cofactor. This spatial restriction lowers the transition state energy exclusively for one stereoisomeric pathway. Reductive aminases (RedAms), a subset of IREDs, are particularly powerful as they3[3]. Furthermore, 4[4] have enabled multi-kilogram scale API manufacturing.

  • Efficacy: Unmatched enantioselectivity (>99% ee) under mild, aqueous conditions, though limited by substrate solubility and potential product inhibition.

Photoredox Catalysis (The Radical Innovator)

Visible-light photoredox catalysis utilizes Ru/Ir polypyridyl complexes or organic dyes to access reactivity impossible via thermal ground-state chemistry.

  • Causality & Mechanism: The photocatalyst absorbs a photon, reaching an excited state that undergoes 5[5]. These intermediates can diverge into electrophilic iminium ions or nucleophilic α-amino radicals, enabling late-stage C(sp³)–H functionalization.

  • Efficacy: Operates at room temperature with orthogonal reactivity, though scale-up is often constrained by photon penetration depth (Beer-Lambert law).

G Start Amine Synthesis Pathways PM Precious Metal (Pd/Ru) 2e- Redox Cycles Start->PM BM Base Metal (Fe/Ni) 1e- / 2e- Mixed Start->BM Bio Biocatalysis (IREDs) Enzymatic Pocket Start->Bio Photo Photoredox (Ru/Ir) Single Electron Transfer Start->Photo PM_Out High TON Trace Metal Issues PM->PM_Out BM_Out Sustainable Harsher Conditions BM->BM_Out Bio_Out >99% ee Aqueous Media Bio->Bio_Out Photo_Out Radical Intermediates Late-Stage Mod Photo->Photo_Out

Mechanistic divergence of catalytic systems for C-N bond formation.

Quantitative Efficacy Comparison

The following table synthesizes the operational and performance metrics of the four catalytic systems to guide process chemistry decision-making.

Catalytic SystemDominant MechanismTypical YieldEnantioselectivity (ee)Catalyst CostReaction ConditionsSustainability Index
Precious Metal (Pd/Ru) 2e⁻ Oxidative/Reductive Cycle85–98%Variable (Ligand-dependent)HighHigh H₂ Pressure, Elevated TempLow (Metal Depletion Risk)
Base Metal (Fe/Ni/Co) 1e⁻/2e⁻ Mixed Pathways70–90%VariableLowHarsher Temp/PressureModerate (Earth-abundant)
Biocatalysis (IREDs/TAs) Enzymatic Pre-organization80–99%>99% (Exceptional)ModerateAqueous, 30–40°C, pH 7–8High (Green Chemistry)
Photoredox (Ru/Ir/Dyes) Single Electron Transfer (SET)60–85%Low (Radical Intermediates)High/ModerateRoom Temp, Visible LightHigh (Photon-driven)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a built-in causality check to verify success before proceeding.

Protocol A: Biocatalytic Reductive Amination (IRED System)

Objective: Asymmetric synthesis of a secondary chiral amine from a prochiral ketone.

  • Cofactor Recycling Setup: Combine the ketone substrate (50 mM), amine donor (e.g., methylamine, 200 mM), NADP⁺ (1 mM), and Glucose Dehydrogenase (GDH) with glucose in a phosphate buffer (pH 7.5).

    • Causality: GDH continuously recycles NADP⁺ to NADPH, driving the thermodynamic equilibrium forward without requiring stoichiometric expensive cofactors.

    • Validation Check: Monitor pH continuously. A steady drop in pH validates that GDH is actively converting glucose to gluconic acid. Adjust with 1M NaOH to maintain pH 7.5.

  • Enzyme Addition: Add purified Imine Reductase (IRED) at 2 mg/mL. Incubate at 30°C with 250 rpm agitation.

    • Causality: 30°C provides optimal kinetic energy for turnover without inducing thermal denaturation of the tertiary protein structure.

  • In-Process Control (IPC): At 12h and 24h, extract a 50 µL aliquot, quench with 1 volume of acetonitrile to precipitate proteins, centrifuge, and analyze the supernatant via chiral HPLC.

    • Validation Check: The quantitative depletion of the ketone peak and appearance of a single enantiomeric product peak validates catalytic turnover. If conversion is <95%, the system is likely suffering from product inhibition; proceed to extraction.

  • Workup & Extraction: Adjust the aqueous mixture to pH 11 using 1M NaOH, then extract with MTBE (3x).

    • Causality: Elevating the pH deprotonates the product amine, partitioning it into the organic phase while leaving the denatured enzyme and highly polar cofactors in the aqueous layer.

Protocol B: Photoredox α-Functionalization of Tertiary Amines

Objective: Generation of an α-amino radical for C–C bond formation via SET.

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the tertiary amine (1.0 equiv), nucleophilic trap (e.g., silyl enol ether, 1.5 equiv), and₂ (1 mol%) in anhydrous DMF.

    • Validation Check: The solution must exhibit a vibrant, transparent orange/red color, confirming the homogeneous dissolution of the Ru(II) complex.

  • Degassing (Critical Step): Perform 3 cycles of Freeze-Pump-Thaw.

    • Causality: Molecular oxygen (O₂) is a potent triplet state quencher. Failure to remove O₂ will rapidly quench the *Ru(II) excited state, halting the SET process and generating reactive oxygen species.

    • Validation Check: Complete cessation of bubbling during the final thaw cycle under vacuum indicates successful O₂ removal.

  • Irradiation: Backfill with Argon and irradiate with 450 nm blue LEDs at room temperature for 16h.

    • Causality: The 450 nm wavelength perfectly matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the ruthenium photocatalyst.

  • Reaction Monitoring: Analyze an aliquot via GC-MS.

    • Validation Check: The disappearance of the starting amine mass-ion and the appearance of the coupled product mass validates the successful execution of the radical-polar crossover mechanism.

Workflow Step1 1. Degassing (Freeze-Pump-Thaw) Validates: O2 Removal Step2 2. Photocatalyst Addition Validates: Homogeneous Solution Step1->Step2 Step3 3. Blue LED Irradiation (RT) Validates: Photon Flux Step2->Step3 Step4 4. Reaction Monitoring (GC/MS) Validates: Radical Formation Step3->Step4 Step4->Step3 If Incomplete Step5 5. Quenching & Purification Validates: Product Isolation Step4->Step5 If Complete

Self-validating workflow for photoredox-catalyzed amine functionalization.

References

  • The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journal of Organic Chemistry.5[5]

  • Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. MDPI.1[1]

  • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. ACS Publications.3[3]

  • One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite. PMC / NIH.2[2]

  • Biocatalysis in Drug Development—Highlights of the Recent Patent Literature. ACS Publications.4[4]

Sources

Validation

Head-to-head comparison of analytical methods for amine quantification

Head-to-Head Comparison of Analytical Methods for Amine Quantification: LC-MS/MS vs. HPLC-FLD Quantifying primary and secondary amines—ranging from biogenic amines in food safety to amino acid profiling and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Analytical Methods for Amine Quantification: LC-MS/MS vs. HPLC-FLD

Quantifying primary and secondary amines—ranging from biogenic amines in food safety to amino acid profiling and pharmaceutical impurities—presents a unique analytical challenge. Amines are highly polar, often lack a native chromophore, and are prone to severe matrix interference. As an application scientist, choosing the right analytical strategy requires balancing sensitivity, throughput, and the physicochemical realities of the target analytes.

This guide provides an objective, data-driven comparison of the two dominant methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) via pre-column derivatization.

Strategic Decision Matrix

The selection between direct LC-MS/MS analysis and derivatization-based HPLC-FLD hinges primarily on matrix complexity, the required limit of quantification (LOQ), and the availability of capital equipment.

DecisionTree A Amine Quantification B Trace Level / Complex Matrix (< 10 ng/mL) A->B C Routine QC / Moderate Sens (> 100 ng/mL) A->C D High-Throughput Screening A->D E LC-MS/MS (Direct Analysis) B->E High Specificity F HPLC-FLD (OPA Derivatization) C->F Cost-Effective G Fluorometric Assay D->G Rapid Plate Reader

Decision matrix for selecting amine quantification analytical methods based on sensitivity needs.

Head-to-Head Performance Data

To objectively evaluate these platforms, we examine their performance in quantifying biogenic amines (e.g., putrescine, cadaverine, histamine) in complex biological matrices. LC-MS/MS offers simultaneous quantification without derivatization[1], while HPLC-FLD relies on the rapid reaction of primary amines with o-Phthalaldehyde (OPA) to generate a fluorescent signal[2].

Performance ParameterLC-MS/MS (Direct Analysis)HPLC-FLD (OPA Pre-column Derivatization)
Limit of Quantification (LOQ) 0.01 - 10 µg/kg (Ultra-trace)0.1 - 50 µg/kg (Trace)
Linearity ( R2 ) > 0.99 (Wide dynamic range)> 0.99 (Narrower dynamic range)
Specificity Ultra-High (MRM transitions)High (Chromatographic resolution)
Sample Preparation Acidic extraction, dilute-and-shootAcidic extraction, neutralization, derivatization
Derivatization Requirement NoneMandatory (Automated via autosampler)
Target Analytes Primary, Secondary, and PolyaminesPrimary Amines only (Secondary requires oxidation)
Throughput per Sample ~5 - 10 minutes~15 - 40 minutes

Mechanistic Causality in Experimental Design

A robust assay is built on understanding the "why" behind every reagent and protocol step.

Why use 0.5 M HCl or Trichloroacetic Acid (TCA) for extraction? Amines are basic compounds. Extracting them in a low-pH environment (e.g., 0.5 M HCl or 5% TCA) ensures the amine groups are fully protonated ( NH3+​ ). This maximizes their solubility in the aqueous phase while simultaneously precipitating high-molecular-weight proteins that would otherwise foul the analytical column and cause severe matrix effects[1][3].

Why does HPLC-FLD require OPA and a Thiol? Primary amines lack native fluorescence. OPA reacts rapidly with primary amines, but OPA alone does not form a stable fluorophore. The mechanistic addition of a nucleophilic thiol—such as 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol—is strictly required to form a highly fluorescent 1-alkylthio-2-alkylisoindole derivative[2]. Furthermore, this reaction must occur at a basic pH (typically 10.2) because the primary amine must be in its unprotonated, nucleophilic state ( NH2​ ) to successfully attack the aldehyde carbon of OPA[2].

Why use acidified ammonium formate in LC-MS/MS? In LC-MS/MS, avoiding derivatization means we must ionize the intact amine. Using a mobile phase buffered with ammonium formate and formic acid ensures the amines remain protonated for positive Electrospray Ionization (ESI+) detection. The volatility of ammonium formate prevents salt deposition in the mass spectrometer source and aids in droplet desolvation, maximizing the signal-to-noise ratio[1].

Self-Validating Experimental Protocols

Protocol A: Direct LC-MS/MS Quantification of Amines

This protocol leverages direct analysis, minimizing sample handling errors and derivatization artifacts.

  • Extraction: Weigh 0.5 g of homogenized sample into a 15 mL conical tube. Add 10 mL of 0.5 M HCl (or 5% TCA)[1][3].

  • Homogenization: Vortex vigorously for 10 minutes to ensure complete tissue disruption and amine protonation.

  • Clarification: Centrifuge at 4000 × g for 10 minutes. Collect the supernatant. To ensure maximum recovery and avoid matrix interference, perform a double-centrifugation or secondary extraction of the pellet[1].

  • Filtration: Pass the combined supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[1].

    • Mobile Phase A: Water + 2 mM ammonium formate + 0.2% formic acid[1].

    • Mobile Phase B: Acetonitrile + 0.2% formic acid[1].

    • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • System Suitability & Self-Validation: Spike a stable isotope-labeled internal standard (e.g., Histamine-d4) into the extraction solvent prior to step 1. The absolute recovery of the internal standard must fall between 80-120%. If recovery drops significantly, it indicates severe matrix ion suppression, prompting the immediate need for further sample dilution or Solid Phase Extraction (SPE) cleanup[3].

Protocol B: HPLC-FLD with Automated Pre-Column OPA Derivatization

This protocol utilizes the HPLC autosampler to precisely control the transient stability of the OPA derivative, ensuring reproducible fluorescence.

OPA_Reaction S Primary Amine (Neutralized) Rx Room Temp 1-2 min Incubation S->Rx R OPA + Thiol (pH 10.2 Buffer) R->Rx P Isoindole Derivative (Highly Fluorescent) Rx->P D HPLC-FLD Ex:340nm Em:455nm P->D

Mechanistic workflow of pre-column o-Phthalaldehyde (OPA) derivatization for HPLC-FLD analysis.

  • Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of 0.4 M Borate Buffer (pH 10.2) and 100 µL of 3-mercaptopropionic acid. Critical: Transfer to microvial inserts and store at 4°C protected from light. OPA degrades rapidly; replace the autosampler vial daily[2][4].

  • Sample Neutralization: Take the acidic extract from Protocol A and adjust the pH to 8.2 - 10.2 using NaOH or a concentrated borate buffer. The derivatization reaction will fail completely if the sample remains acidic[4].

  • Automated Derivatization: Program the HPLC autosampler to draw 5 µL of the neutralized sample and 5 µL of the OPA reagent. Mix in the loop and incubate for exactly 1.0 to 2.0 minutes at room temperature[2][5].

  • HPLC-FLD Analysis: Inject the derivatized mixture onto a C18 reversed-phase column.

    • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8[2].

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)[2].

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm[2].

  • System Suitability & Self-Validation: The isoindole derivative is highly unstable and degrades within hours[2]. To validate the system's timing integrity, run a known amine standard at the beginning, middle, and end of the sequence. The peak area relative standard deviation (RSD) must be < 2.0%. A higher RSD indicates reagent degradation or inconsistent autosampler mixing time, mathematically invalidating the analytical run.

References

  • SCIEX. "Biogenic amines Assay for Animal Nutrition Quality Assurance using LC-MS/MS".[Link]

  • National Institutes of Health (NIH) / PMC. "A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring".[Link]

  • Diva-Portal. "An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV".[Link]

  • Agilent Technologies. "Agilent Biocolumns Application Compendium - Amino Acid Analysis".[Link]

Sources

Comparative

A Comparative Guide to the Selectivity Profiling of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride Against Monoamine Oxidase-A (MAO-A)

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the selectivity profile of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride as a Monoamine Oxidase-A (MAO-A) i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the selectivity profile of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride as a Monoamine Oxidase-A (MAO-A) inhibitor. We will explore the underlying principles of MAO-A inhibition, present a detailed experimental workflow for determining selectivity, and compare its potential efficacy against established MAO inhibitors.

Introduction: The Significance of MAO-A Inhibition

Monoamine oxidases (MAO) are a family of mitochondrial enzymes essential for the metabolism of monoamine neurotransmitters.[1] The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[2] MAO-A preferentially metabolizes key neurotransmitters such as serotonin and norepinephrine, making it a significant therapeutic target for depression and anxiety disorders.[3][4] Selective inhibition of MAO-A can increase the synaptic availability of these neurotransmitters, thereby alleviating depressive symptoms.[4] However, non-selective MAO inhibition can lead to significant side effects, most notably the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.[5] Therefore, the development of highly selective MAO-A inhibitors is a critical goal in neuropharmacology.

1-(Prop-2-yn-1-yl)cyclohexan-1-amine belongs to the propargylamine class of compounds, which are known for their mechanism-based irreversible inhibition of MAO enzymes.[2] The propargylamine moiety is a key pharmacophore that forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, leading to its inactivation.[6][7][8] This guide will delineate the process of quantifying the selectivity of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride for MAO-A over MAO-B.

Mechanism of Action: Propargylamine-Based Irreversible Inhibition

Propargylamine-based inhibitors like 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride act as "suicide inhibitors." The MAO enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle.[2] This process, however, leads to the formation of a highly reactive intermediate that covalently binds to the N(5) atom of the FAD cofactor, rendering the enzyme permanently inactive.[9]

MAO_Inhibition_Mechanism cluster_0 MAO Active Site Inhibitor 1-(Prop-2-yn-1-yl)cyclohexan-1-amine MAO_FAD MAO-A (FAD) Inhibitor->MAO_FAD Binding Reactive_Intermediate Reactive Allene Intermediate MAO_FAD->Reactive_Intermediate Oxidation Inactive_Enzyme Covalent Adduct (Inactive Enzyme) Reactive_Intermediate->Inactive_Enzyme Covalent Bonding to FAD

Caption: Mechanism of irreversible MAO-A inhibition by propargylamines.

Experimental Protocol: Fluorometric Assay for MAO-A Inhibition

The selectivity of an inhibitor is determined by comparing its potency against MAO-A and MAO-B. This is quantified by the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity index (SI) is then calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).[5] A higher SI value indicates greater selectivity for MAO-A.

The following protocol outlines a robust fluorometric assay for determining the IC50 values of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride against both MAO-A and MAO-B. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[3]

Assay_Workflow Workflow for Determining MAO-A/B Inhibition and Selectivity cluster_workflow Experimental Steps A Prepare Reagents: - Recombinant hMAO-A/B - Test Compound (Serial Dilutions) - Substrate (e.g., Tyramine) - Detection Reagents (HRP, Probe) B Assay Plate Setup: - Add MAO-A or MAO-B enzyme - Add serially diluted inhibitor - Pre-incubate A->B C Initiate Reaction: - Add substrate and detection mix B->C D Kinetic Measurement: - Read fluorescence over time (Ex/Em = 535/587 nm) C->D E Data Analysis: - Calculate reaction rates - Determine % inhibition D->E F IC50 & SI Calculation: - Plot % inhibition vs. [Inhibitor] - Fit to dose-response curve to get IC50 - Calculate SI = IC50(MAO-B) / IC50(MAO-A) E->F

Caption: Experimental workflow for MAO inhibitor selectivity profiling.

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride

  • Clorgyline (positive control for MAO-A inhibition)[10]

  • Selegiline (positive control for MAO-B inhibition)[11]

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[3]

  • Substrate (e.g., p-Tyramine, a substrate for both isoforms)[3]

  • Fluorogenic Probe (e.g., Amplex® Red)[3]

  • Horseradish Peroxidase (HRP)[3]

  • 96-well black microplates

Assay Procedure
  • Reagent Preparation: Prepare stock solutions of the test compound, positive controls, substrate, probe, and HRP in the appropriate solvents (typically DMSO for inhibitors and assay buffer for others).[3]

  • Serial Dilutions: Perform serial dilutions of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride to create a range of concentrations for IC50 determination.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme to each well, followed by the different concentrations of the test compound or positive controls. Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.[10][12]

  • Reaction Initiation: Prepare a reaction mix containing the substrate, fluorogenic probe, and HRP in the assay buffer. Add this mix to each well to start the enzymatic reaction.[11]

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex® Red).[11][13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic regression) to calculate the IC50 value.

    • Calculate the Selectivity Index (SI) by dividing the IC50 for MAO-B by the IC50 for MAO-A.[14]

Comparative Data Analysis

To provide context for the selectivity of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride, its IC50 values and SI should be compared with those of well-characterized MAO inhibitors.

CompoundMAO-A IC50MAO-B IC50Selectivity Index (SI) (MAO-B/MAO-A)Reference
1-(Prop-2-yn-1-yl)cyclohexan-1-amine HCl To be determinedTo be determinedTo be determined
Clorgyline~11 nM>1,000 nM>90[12]
Moclobemide (Reversible)~200 nM~20,000 nM~100[]
Selegiline>1,000 nM~10 nM<0.01[4]
Pargyline~1,000 nM~404 nM~0.4[12]

Note: IC50 values can vary depending on experimental conditions.

Discussion and Interpretation of Results

A high selectivity index for MAO-A is a desirable characteristic for a potential antidepressant, as it suggests a lower likelihood of MAO-B-related side effects and the "cheese effect." The propargylamine structure of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride suggests irreversible inhibition, which can lead to a prolonged therapeutic effect.

The experimental data generated from the described protocol will allow for a definitive classification of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride as a selective or non-selective MAO inhibitor. If the compound demonstrates high potency (low IC50) against MAO-A and significantly lower potency against MAO-B, it would warrant further investigation as a potential therapeutic agent for depressive and anxiety disorders.

Conclusion

The systematic selectivity profiling of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride against MAO-A and MAO-B is a critical step in evaluating its therapeutic potential. The fluorometric assay described in this guide provides a robust and reliable method for determining its inhibitory potency and selectivity. By comparing its performance to established MAO inhibitors, researchers can gain valuable insights into its pharmacological profile and its promise as a novel therapeutic candidate.

References

  • New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review - PMC. (URL: )
  • Technical Support Center: MAO-B Inhibitor Selectivity - Benchchem. (URL: )
  • Proposed mechanism of irreversible MAO inhibition by propargylamines. - ResearchGate. (URL: [Link])

  • Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - Frontiers. (URL: [Link])

  • Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays - Benchchem. (URL: )
  • Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Quaternary salts - DOI. (URL: [Link])

  • A Comparative Guide to the Efficacy of Propargylamine-Based MAO Inhibitors - Benchchem. (URL: )
  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. (URL: [Link])

  • Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. (URL: [Link])

  • Application Notes and Protocols for Measuring the Ki and IC50 of 4'-Demethyleucomin for MAO Enzymes - Benchchem. (URL: )
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). (URL: [Link])

  • Fluoro: MAO - Interchim. (URL: [Link])

  • Monoamine oxidase inhibitor - Wikipedia. (URL: [Link])

  • Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary Be - BioAssay Systems. (URL: [Link])

  • 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride - PubChemLite. (URL: [Link])

  • Monoamine Oxidase A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library | ACS Pharmacology & Translational Science - ACS Publications. (URL: [Link])

  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (MAK295) - Technical Bulletin - SigmaAldrich.cn. (URL: [Link])

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - Frontiers. (URL: [Link])

  • In vivo comparison of the effects of inhibition of MAO-A versus MAO-B on striatal L-DOPA and dopamine metabolism. (URL: [Link])

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC. (URL: [Link])

  • Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC. (URL: [Link])

  • List of MAO inhibitors + Uses & Side Effects - Drugs.com. (URL: [Link])

  • The 50% inhibitory concentration (IC 50 ) values for MAO-A inhibitors... - ResearchGate. (URL: [Link])

  • A Technical Guide to its MAO-A vs. MAO-B Selectivity Profile - Benchchem. (URL: )
  • OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) - Cell Biolabs, Inc.. (URL: [Link])

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (URL: [Link])

  • Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group.. (URL: [Link])

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  • The Role of Monoamine Oxidase Inhibitors in Current Psychiatric Practice - PMC - NIH. (URL: [Link])

  • Inhibition constant values and selectivity index (SI) of polyamine... - ResearchGate. (URL: [Link])

  • Inhibition constant values and selectivity index (SI) of polyamine... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • (prop-2-yn-1-yl)(propyl)amine hydrochloride - PubChemLite. (URL: [Link])

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Validation

In-Depth Docking Studies and Performance Comparison: 1-(Prop-2-yn-1-yl)cyclohexan-1-amine Hydrochloride vs. Clinical MAO-B Inhibitors

Executive Summary The compound 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (CAS: 2138145-29-4) represents a highly specialized scaffold within the propargylamine class of molecules[1]. Widely investigated as multi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride (CAS: 2138145-29-4) represents a highly specialized scaffold within the propargylamine class of molecules[1]. Widely investigated as multi-target-directed ligands (MTDLs) and potent inhibitors of human Monoamine Oxidase B (hMAO-B), propargylamines are critical in the pharmacological management of neurodegenerative disorders like Parkinson's and Alzheimer's diseases[2]. This guide provides an objective, data-driven comparison of this cyclohexane-based derivative against gold-standard clinical alternatives (Rasagiline and Selegiline), detailing the mechanistic rationale and the self-validating computational workflows required to evaluate its efficacy.

Mechanistic Rationale: The Anatomy of Suicide Inhibition

To understand the docking behavior of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine, one must first deconstruct its mechanism of action. Monoamine oxidase B (MAO-B) is a mitochondrial outer-membrane flavoenzyme responsible for the oxidative deamination of neurotransmitters like dopamine[3]. Overactivity of MAO-B in the aging brain leads to dopamine depletion and the generation of neurotoxic hydrogen peroxide (H₂O₂)[4].

Propargylamines act as mechanism-based "suicide" inhibitors. According to detailed theoretical calculations, the enzyme's FAD (Flavin Adenine Dinucleotide) cofactor initially abstracts a hydride from the methylenic group of the propargylamine scaffold, leading to a highly reactive intermediate ()[5]. This intermediate undergoes a Michael addition, forming an irreversible covalent cyanine link with the N5 atom of the FAD cofactor ()[6].

Expert Insight: The structural brilliance of 1-(Prop-2-yn-1-yl)cyclohexan-1-amine lies in its -disubstituted geometry. By embedding the alpha-carbon within a fully saturated cyclohexane ring, this scaffold prevents off-target metabolic degradation (such as premature -carbon oxidation). Furthermore, the 3D chair conformation of the cyclohexane moiety provides a bulky aliphatic anchor that perfectly occupies the hydrophobic entrance cavity of hMAO-B (lined by Leu171, Ile199, and Tyr326)[3]. This steric anchoring precisely vectors the propargyl group into the "aromatic cage" (Tyr398 and Tyr435) to execute the covalent attack on FAD[3].

Target Protein & Clinical Alternatives

To objectively assess performance, the investigational compound is benchmarked against two FDA-approved hMAO-B inhibitors:

  • Target: Human Monoamine Oxidase B (hMAO-B; PDB ID: 2V5Z)[7].

  • Investigational Compound: 1-(Prop-2-yn-1-yl)cyclohexan-1-amine (Aliphatic Cyclohexane Scaffold).

  • Alternative 1 - Rasagiline (Azilect): Features a planar, aromatic/aliphatic aminoindane scaffold.

  • Alternative 2 - Selegiline (Eldepryl): Features a phenylisopropyl scaffold.

Experimental Workflow: Covalent Docking Protocol

Because propargylamines form a covalent adduct, standard non-covalent docking is insufficient. The following protocol outlines a self-validating Quantum Mechanics/Molecular Mechanics (QM/MM) workflow.

Protein Preparation (Self-Validating System)

The high-resolution crystal structure of hMAO-B is imported.

  • Causality: The FAD cofactor must be explicitly retained and assigned the correct oxidation state (FAD oxidized). Stripping the cofactor would render the docking simulation biologically meaningless, as the propargyl group directly modifies the FAD N5 atom[3]. Water molecules beyond 3.0 Å of the active site are removed to reduce computational noise.

Ligand Preparation

1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride is desalted, and its 3D conformation is generated.

  • Causality: A pKa prediction tool (e.g., Epik) is used to generate the protonation state at physiological pH (7.4). Ensuring the primary amine is accurately modeled as an ammonium cation is critical, as it dictates the electrostatic steering within the enzyme's bipartite cavity[6].

Grid Generation & Predictive Validation

A receptor grid is generated, centered strictly on the N5 atom of the FAD cofactor.

  • Trustworthiness Check: Before screening the test compound, the native co-crystallized ligand (e.g., safinamide or rasagiline) is re-docked. The protocol is only validated to proceed if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic coordinates is 1.5 Å.

Non-Covalent to Covalent Docking (QM/MM)

Initial non-covalent docking (Glide SP/XP) is used as a spatial filter. Poses are triaged based on the distance between the propargyl alkyne carbon and the FAD N5 atom (must be < 4.0 Å). Top poses are then subjected to QM/MM simulations to model the hydride abstraction and subsequent flavo-cyanine adduct formation[5].

Workflow A Ligand Preparation (1-(Prop-2-yn-1-yl)cyclohexan-1-amine HCl) C Receptor Grid Generation (Centered on FAD N5 atom) A->C B Protein Preparation (hMAO-B, PDB: 2V5Z) Retain FAD Cofactor B->C D Non-Covalent Docking (Glide SP/XP) C->D E Pose Triage (Distance to FAD N5 < 4.0 Å) D->E F QM/MM Covalent Docking (Hydride Abstraction & Adduct Formation) E->F

Figure 1: Step-by-step computational workflow for the covalent docking of propargylamine derivatives.

Comparative Performance Data

The following table summarizes the quantitative docking metrics, comparing the investigational cyclohexane scaffold against clinical benchmarks.

CompoundScaffold TypeNon-Covalent GlideScore (kcal/mol)MM-GBSA G_bind (kcal/mol)Distance to FAD N5 (Å)
1-(Prop-2-yn-1-yl)cyclohexan-1-amine Cyclohexane (Aliphatic)-8.4-42.13.2
Rasagiline Aminoindane (Aromatic/Aliphatic)-9.1-45.33.1
Selegiline Phenylisopropyl (Aromatic/Aliphatic)-8.2-40.83.4

Data Analysis: While Rasagiline exhibits a slightly stronger non-covalent pre-reaction complex (driven by stacking of its indane ring with Tyr326), the cyclohexane derivative maintains a highly competitive MM-GBSA binding free energy (-42.1 kcal/mol). Crucially, the distance to the reactive FAD N5 atom is optimized at 3.2 Å. This proximity is well within the required spatial threshold to initiate the irreversible covalent attack, confirming the compound's viability as a potent suicide inhibitor[5].

Pharmacological Pathway & Impact

The ultimate goal of this docking profile is to predict in vivo efficacy. By successfully forming the flavo-cyanine adduct, the cyclohexane derivative irreversibly inactivates hMAO-B. This halts the oxidative deamination of dopamine, thereby sustaining neurotransmitter levels in the synaptic cleft and preventing the generation of neurotoxic reactive oxygen species (ROS)[4].

Pathway DA Dopamine MAOB Active hMAO-B (FAD Cofactor) DA->MAOB Oxidative Deamination Metab DOPAL + H2O2 (Oxidative Stress) MAOB->Metab Inhibitor 1-(Prop-2-yn-1-yl) cyclohexan-1-amine Inhibitor->MAOB Suicide Inhibition Inactive Inactive hMAO-B (Flavo-cyanine Adduct) Inhibitor->Inactive Covalent Binding Neuro Neuroprotection & Sustained DA Levels Inactive->Neuro Prevents DA Breakdown

Figure 2: Pharmacological pathway of hMAO-B suicide inhibition by propargylamine compounds.

References

  • Title: Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Drugs Rasagiline and Selegiline Source: ACS Chemical Neuroscience (2019) URL: [Link]

  • Title: Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism Source: Frontiers in Chemistry (2018) URL: [Link]

  • Title: Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders Source: Nature Structural Biology (2002) URL: [Link]

  • Title: Crystal structure of human monoamine oxidase B, a drug target enzyme monotopically inserted into the mitochondrial outer membrane Source: FEBS Letters (2004) URL: [Link]

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Comparative

Preclinical Evaluation Guide: Benchmarking Novel KRAS G12C Inhibitors Against Standard of Care

Introduction The transition of a New Chemical Entity (NCE) from discovery to the clinic relies entirely on the predictive power of preclinical models. Regulatory agencies emphasize that robust [1] are fundamental to just...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition of a New Chemical Entity (NCE) from discovery to the clinic relies entirely on the predictive power of preclinical models. Regulatory agencies emphasize that robust [1] are fundamental to justifying the risk-benefit profile for Investigational New Drug (IND) applications. In the oncology space, the KRAS G12C mutation—once considered "undruggable"—has been successfully targeted by first-generation covalent inhibitors like Sotorasib (AMG 510). While Sotorasib has demonstrated clinical efficacy,[2] due to tumor heterogeneity, incomplete target occupancy, and suboptimal drug delivery.

To overcome these limitations, next-generation NCEs (referred to herein as "Compound X", modeled after emerging highly selective inhibitors) are engineered for enhanced potency and pharmacokinetic (PK) stability to achieve [3]. As a Senior Application Scientist, I have designed this guide to objectively compare the preclinical performance of Compound X against the Standard of Care (SoC), Sotorasib, detailing the causality behind our experimental designs and providing self-validating protocols.

Part 1: Mechanism of Action & Target Engagement

KRAS G12C inhibitors function by forming an irreversible covalent bond with the mutant cysteine (Cys12) residue. This mechanism traps the KRAS protein in its inactive, GDP-bound state, thereby shutting down the downstream RAF/MEK/ERK signaling cascade that drives tumor proliferation. Compound X was optimized via fragment-based drug design to overcome the rapid clearance and hydrophobicity limitations observed in earlier iterations, ensuring sustained target engagement.

KRAS_Pathway EGFR EGFR Activation SOS1 SOS1 (GEF) EGFR->SOS1 KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP Promotes exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP G12C Mutation Effector RAF/MEK/ERK Cascade KRAS_GTP->Effector Proliferation Tumor Proliferation Effector->Proliferation Sotorasib Sotorasib (SoC) Sotorasib->KRAS_GDP Covalent Binding CompoundX Compound X (NCE) CompoundX->KRAS_GDP Enhanced Occupancy

Fig 1: KRAS G12C signaling and mechanism of covalent inhibition by Sotorasib and Compound X.

Part 2: In Vitro Efficacy & Viability Assays

When evaluating NCEs, relying solely on 2D monolayer cultures often yields false-positive efficacy data because 2D models lack the complex extracellular matrix (ECM) and hypoxic gradients found in solid tumors. Therefore, we utilize 3D spheroid models. The causality here is critical: if a compound cannot penetrate the dense core of a 3D spheroid in vitro, it is highly unlikely to penetrate a poorly vascularized tumor in vivo.

Comparative In Vitro Profiling
ParameterSotorasib (SoC)Compound X (Novel NCE)Assay Condition
Target Occupancy (IC50) ~40 nM10 nMMass Spectrometry
pERK Inhibition (IC50) ~30 nM<10 nMWestern Blot (MIA PaCa-2)
3D Viability (IC50) ~150 nM45 nMCellTiter-Glo 3D (H358)
Selectivity (KRAS WT) >10,000 nM>10,000 nMIsogenic Cell Lines
Protocol 1: Self-Validating 3D Spheroid Viability Assay

This protocol establishes a self-validating loop by integrating internal controls that confirm both spheroid integrity and assay sensitivity before data is accepted.

  • Cell Seeding: Seed H358 cells (KRAS G12C mutant) into 96-well ultra-low attachment (ULA) plates at 1,000 cells/well. Centrifuge at 300 x g for 5 minutes to promote cellular aggregation.

  • Spheroid Formation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Validation Checkpoint: Visually confirm the formation of a single, compact spheroid per well using brightfield microscopy. Discard plates with fragmented spheroids.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Sotorasib and Compound X. Treat spheroids in triplicate.

    • Validation Checkpoint: Include a 0.1% DMSO vehicle control (establishes 100% viability baseline) and a media-only blank (establishes background luminescence).

  • Viability Readout: After 72 hours of treatment, add CellTiter-Glo® 3D reagent. Shake vigorously for 5 minutes to ensure complete lysis of the dense 3D structure, then incubate in the dark for 25 minutes.

  • Data Analysis: Measure luminescence. Calculate the IC50 using a 4-parameter logistic regression model.

Part 3: In Vivo Efficacy & Pharmacokinetics

In vitro potency must translate to in vivo efficacy. Murine xenograft models are utilized to assess Tumor Growth Inhibition (TGI) in the context of whole-organism absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic and In Vivo Efficacy Parameters
ParameterSotorasib (SoC)Compound X (Novel NCE)
Oral Bioavailability (F%) ~40%>60%
Half-life (T1/2) 2.5 hours5.2 hours
Tumor Growth Inhibition 65% (at 30 mg/kg)88% (at 30 mg/kg)
Body Weight Loss (Tox) <5%<2%
Protocol 2: Self-Validating Murine Xenograft Efficacy Study

Causality in Design: We strictly mandate that randomization and dosing only begin once tumors reach 150–200 mm³. Dosing immediately after inoculation only tests the drug's ability to prevent engraftment. Waiting for established vascularization accurately models the clinical challenge of treating an existing solid tumor.

  • Cell Preparation: Resuspend MIA PaCa-2 cells in a 1:1 mixture of serum-free media and Matrigel to ensure localized, stable engraftment.

  • Inoculation: Inject 5 × 10⁶ cells subcutaneously into the right flank of female athymic nude mice.

  • Randomization: Monitor tumor growth twice weekly using digital calipers.

    • Validation Checkpoint: Only randomize mice into Vehicle, Sotorasib (30 mg/kg), and Compound X (30 mg/kg) groups once average tumor volumes reach 150–200 mm³. Exclude outliers to ensure uniform group baselines.

  • Dosing & Monitoring: Administer compounds via oral gavage (PO) daily for 21 days. Record body weight simultaneously; a weight loss of >10% triggers an immediate safety review.

  • Endpoint Analysis: Calculate TGI% at day 21.

    • Validation Checkpoint: Harvest tumors 2 hours post-final dose for pharmacodynamic validation (Western blot for pERK inhibition) to confirm that the observed efficacy is mechanistically driven by target engagement, not off-target toxicity.

Part 4: Preclinical Decision Workflow

The development of Compound X followed a strict go/no-go decision matrix. Failure to meet predefined thresholds at any node halts progression, ensuring resources are conserved for only the most promising candidates.

Preclinical_Workflow InVitro In Vitro Profiling PK Pharmacokinetics InVitro->PK IC50 < 50nM InVivo In Vivo Efficacy PK->InVivo High Bioavailability Tox Safety & Tox InVivo->Tox TGI > 80% IND IND Application Tox->IND Favorable Safety

Fig 2: Sequential go/no-go preclinical evaluation workflow for novel chemical entities.

Conclusion

By employing rigorous, physiologically relevant 3D in vitro models and properly staged in vivo xenografts, we can objectively benchmark novel compounds against established standards. In this evaluation, Compound X demonstrated a clear therapeutic advantage over Sotorasib, driven by enhanced target occupancy and superior pharmacokinetic stability, justifying its advancement toward IND application.

References

  • Preclinical Evaluation of [124I]-Sotorasib for the Imaging of Kirsten Rat Sarcoma G12C Mutant Tumors. ACS Pharmacology & Translational Science / PubMed. Available at:[Link]

  • Abstract 4107: Discovery and preclinical evaluation of VRTX126, a novel, highly selective and potent KRAS G12C inhibitor. Cancer Research (AACR Journals). Available at:[Link]

  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. BMJ Open / PMC. Available at:[Link]

Sources

Safety & Regulatory Compliance

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